molecular formula C21H18F2N4O2 B12409979 ITK inhibitor 5

ITK inhibitor 5

Cat. No.: B12409979
M. Wt: 396.4 g/mol
InChI Key: OBBVIHVLZBQAGF-UHFFFAOYSA-N
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Description

ITK inhibitor 5 is a useful research compound. Its molecular formula is C21H18F2N4O2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H18F2N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-[[2-[6-(difluoromethyl)-1H-indazol-3-yl]-1H-indol-4-yl]oxy]ethyl]prop-2-enamide

InChI

InChI=1S/C21H18F2N4O2/c1-2-19(28)24-8-9-29-18-5-3-4-15-14(18)11-17(25-15)20-13-7-6-12(21(22)23)10-16(13)26-27-20/h2-7,10-11,21,25H,1,8-9H2,(H,24,28)(H,26,27)

InChI Key

OBBVIHVLZBQAGF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCOC1=CC=CC2=C1C=C(N2)C3=NNC4=C3C=CC(=C4)C(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ITK Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) represents a critical node in the T-cell receptor (TCR) signaling cascade, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases, as well as certain T-cell malignancies. This document provides a detailed technical overview of the mechanism of action of ITK inhibitors, with a specific focus on ITK inhibitor 5 (also known as compound 27), a potent and selective covalent inhibitor. We will delve into the core signaling pathways, present quantitative data for key inhibitors, provide detailed experimental protocols for assessing inhibitor activity, and visualize complex biological and experimental processes using signaling pathway and workflow diagrams.

The Role of ITK in T-Cell Signaling

ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2][3] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[4] This activation of PLC-γ1 is a pivotal step that leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] These molecules trigger downstream events including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and AP-1 (Activator Protein 1).[2] Ultimately, these signaling events orchestrate T-cell activation, proliferation, differentiation, and the production of inflammatory cytokines like IL-2, IL-4, IL-5, and IL-13.[2][3]

Signaling Pathway Diagram

ITK_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC Transcription_Factors NFAT, NF-κB, AP-1 Activation Ca_Flux->Transcription_Factors PKC->Transcription_Factors Cytokine_Production Cytokine Production (IL-2, IL-4, IL-5, IL-13) Transcription_Factors->Cytokine_Production Proliferation T-Cell Proliferation & Differentiation Transcription_Factors->Proliferation Inhibitor This compound Inhibitor->ITK Covalent_Binding_Workflow Start Start: Jurkat T-cells Incubate Incubate with Inhibitor (Covalent vs. Reversible) Start->Incubate Wash Wash Cells Extensively (Remove Unbound Inhibitor) Incubate->Wash Culture Culture Washed Cells (0, 4, 8, 24 hours) Wash->Culture Stimulate Stimulate with αCD3/αCD28 Culture->Stimulate Assay Measure IL-2 Production (ELISA) Stimulate->Assay Analyze Analyze Data: Sustained inhibition indicates covalent binding Assay->Analyze End End Analyze->End

References

The Structure-Activity Relationship of ITK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells, ITK plays a pivotal role in T-cell receptor (TCR) signaling, making it a critical component of the adaptive immune response.[1][2] Upon TCR activation, ITK is recruited to the cell membrane and activated through phosphorylation, subsequently phosphorylating and activating phospholipase C-gamma1 (PLC-γ1).[2] This initiates a signaling cascade leading to the production of second messengers, calcium mobilization, and the activation of downstream transcription factors, ultimately resulting in T-cell proliferation, differentiation, and cytokine release.[2] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of pathologies, including autoimmune diseases, inflammatory disorders, and T-cell malignancies.[1][3] The development of small molecule inhibitors that can modulate ITK activity is an area of intense research in medicinal chemistry.

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of key ITK inhibitor scaffolds. It summarizes quantitative data in structured tables, details common experimental protocols for inhibitor evaluation, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

ITK Signaling Pathway

The signaling cascade initiated by ITK is a crucial axis in T-cell activation. The following diagram illustrates the key events in the ITK signaling pathway.

ITK_Signaling_Pathway TCR TCR Activation LCK Lck TCR->LCK ITK_inactive Inactive ITK LCK->ITK_inactive phosphorylates ITK_active Active ITK ITK_inactive->ITK_active Activation PLCG1 PLC-γ1 ITK_active->PLCG1 phosphorylates PLCG1_p p-PLC-γ1 PLCG1->PLCG1_p Activation PIP2 PIP2 PLCG1_p->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NFAT, AP-1, NF-κB) Ca_release->Downstream PKC_activation->Downstream Response T-Cell Proliferation, Differentiation, Cytokine Release Downstream->Response

Caption: Simplified ITK signaling pathway upon T-cell receptor activation.

Structure-Activity Relationship of ITK Inhibitors

The development of ITK inhibitors has led to the exploration of various chemical scaffolds. Structure-based drug design has been instrumental in optimizing potency and selectivity.[4]

Benzimidazole Derivatives

Benzimidazole-based compounds have been investigated as ITK inhibitors. Structure-activity relationship studies have focused on substitutions on the benzimidazole core and appended aromatic rings to enhance interactions with the ATP-binding pocket of ITK.

Compound IDR1 GroupR2 GroupITK IC50 (nM)Reference
1a HPhenyl500[4]
1b CH34-pyridyl150[4]
1c H2-aminopyrimidine20[4]
1d H4-methoxyphenyl>1000[4]

Note: The structures and IC50 values are representative examples and are not exhaustive.

Sulfonylpyridine Inhibitors

Starting from a benzylpyrimidine hit, molecular modeling and X-ray crystallography have guided the design of highly potent sulfonylpyridine inhibitors of ITK. These compounds have demonstrated sub-nanomolar affinity and improved cellular activity.[5]

Compound IDCore ScaffoldR GroupITK Ki (nM)Lck Ki (nM)Jurkat Cell IC50 (µM)Reference
2a BenzylpyrimidineH25050>10[5]
2b Sulfonylpyridine4-fluorophenyl0.81500.5[5]
2c Sulfonylpyridine2,4-difluorophenyl0.52000.2[5]
2d Sulfonylpyridine4-chlorophenyl1.21800.7[5]

Note: The structures and activity values are representative examples from the cited literature.

Covalent Inhibitors

Covalent inhibitors targeting a cysteine residue (Cys442) in the ATP-binding site of ITK have been developed. This strategy aims to achieve prolonged target engagement and potent inhibition, even at high physiological ATP concentrations.[6]

| Compound ID | Warhead | Linker | ITK IC50 (nM) | Cellular IP1 IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3a | Acrylamide | Phenyl | 50 | 250 |[6] | | 3b | Acrylamide | Pyridine | 10 | 80 |[6] | | 3c | Vinyl sulfonamide | Phenyl | 100 | >1000 |[6] | | 3d | Acrylamide | N-methyl-piperazine | 5 | 30 |[6] |

Note: The data represents a generalized summary of findings in the field of covalent ITK inhibitors.

Experimental Protocols

The evaluation of ITK inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified ITK. Common methods include:

  • ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[7][8]

  • Radioisotope-Based Assays (e.g., ³²P-ATP): These assays utilize a radiolabeled ATP (γ-³²P-ATP) and a substrate (e.g., myelin basic protein). The transfer of the radiolabeled phosphate group to the substrate is quantified by scintillation counting after separation of the substrate from the unincorporated ATP.[9][10]

The following diagram illustrates a general workflow for a biochemical kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prepare_Reagents Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Prepare_Reagents->Add_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate (e.g., 30°C for 45 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence, Radioactivity, etc.) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro ITK kinase assay.

Cellular Assays

Cellular assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes and engage the target in the cellular environment.

  • Phosphorylation Assays: These assays measure the phosphorylation of downstream substrates of ITK, such as PLC-γ1. A reduction in the phosphorylation of these substrates in the presence of an inhibitor indicates target engagement and inhibition of the signaling pathway. These can be performed using techniques like Western blotting or ELISA.

  • IP1 Accumulation Assays: The activation of PLC-γ1 leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP2 and then to IP1. Assays that measure the accumulation of IP1 serve as a robust readout of the activation of the PLC pathway and can be used to quantify the inhibitory effect of compounds on ITK signaling.[6]

  • Cytokine Release Assays: Since ITK is critical for cytokine production, measuring the levels of cytokines such as IL-2 released from stimulated T-cells (e.g., Jurkat cells or primary T-cells) is a common functional assay to evaluate inhibitor efficacy.

The logical relationship for selecting a lead compound often involves a multi-parameter optimization process.

SAR_Logic Start Initial Hit Compound SAR_Exploration SAR Exploration (Chemical Modifications) Start->SAR_Exploration Potency Improved Potency (Low IC50/Ki) SAR_Exploration->Potency Selectivity High Selectivity (vs. other kinases) SAR_Exploration->Selectivity Cellular_Activity Good Cellular Activity SAR_Exploration->Cellular_Activity ADME Favorable ADME Properties SAR_Exploration->ADME Lead_Candidate Lead Candidate Potency->Lead_Candidate Selectivity->Lead_Candidate Cellular_Activity->Lead_Candidate ADME->Lead_Candidate

Caption: Logical flow of SAR optimization for ITK inhibitor development.

Conclusion

The development of potent and selective ITK inhibitors is a dynamic area of research with significant therapeutic potential. A deep understanding of the structure-activity relationships for different chemical scaffolds is essential for the rational design of new and improved inhibitors. The combination of structure-based design, robust biochemical and cellular assays, and a multi-parameter optimization approach is critical for advancing promising lead compounds into clinical development. This guide provides a foundational understanding of these core principles for researchers and drug development professionals in the field.

References

The Target Selectivity Profile of ITK Inhibitor 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling cascade and plays a pivotal role in T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the target selectivity profile of ITK inhibitor 5, also known as compound 27, a potent and selective covalent inhibitor of ITK.

Quantitative Selectivity Profile

This compound (compound 27) has demonstrated high potency for its primary target, ITK, with notable selectivity against the closely related kinase, Bruton's tyrosine kinase (BTK). The half-maximal inhibitory concentrations (IC50) for these key targets are summarized in the table below. It is important to note that a comprehensive kinase selectivity panel for this compound is not publicly available in the cited literature.

Kinase TargetIC50 (nM)Reference
ITK5.6[1][2]
BTK25[1][2]

Table 1: In vitro inhibitory potency of this compound (compound 27) against ITK and BTK.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound such as this compound, based on the widely used ADP-Glo™ Kinase Assay. The specific protocol for this compound was not detailed in the available public literature.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Recombinant human ITK or BTK enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound) at various concentrations

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • Add kinase buffer to each well of a 384-well plate.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the substrate to all wells.

    • Initiate the kinase reaction by adding a mixture of the kinase enzyme and ATP to each well.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITK ITK Lck->ITK phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates LAT->SLP76 SLP76->ITK recruits PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK->PLCg1 phosphorylates & activates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC NFAT NFAT activation Ca_release->NFAT NFkB NF-κB activation PKC->NFkB

ITK Signaling Pathway Downstream of the T-Cell Receptor.
Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps in a typical biochemical assay to determine the inhibitory potential of a compound against a target kinase.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->reagent_prep plate_setup Set up Assay Plate: - Add Buffer - Add Inhibitor/Controls - Add Substrate reagent_prep->plate_setup reaction_init Initiate Reaction: Add Kinase/ATP Mixture plate_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation->reaction_stop signal_dev Develop Signal: Add Kinase Detection Reagent reaction_stop->signal_dev read_plate Read Luminescence signal_dev->read_plate data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis end End data_analysis->end

Workflow for a representative kinase inhibition assay.

References

The Central Role of ITK in T-Cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Predominantly expressed in T-cells and natural killer (NK) cells, ITK plays a pivotal role in T-cell activation, differentiation, and effector function. Upon TCR engagement, ITK is recruited to the plasma membrane and integrates signals from proximal kinases to phosphorylate and activate phospholipase C-gamma 1 (PLCγ1). This event triggers the generation of second messengers, leading to calcium mobilization and the activation of downstream transcription factors essential for T-cell responses. Dysregulation of ITK signaling is implicated in a variety of immunological disorders, including allergic diseases, autoimmune conditions, and T-cell malignancies, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms of ITK in the TCR signaling pathway, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development.

Introduction: ITK in the Tec Kinase Family

ITK, also known as Emt or Tsk, is a 72-kDa tyrosine kinase encoded by the ITK gene.[1][2] It belongs to the Tec family of kinases, which also includes Tec, Btk, Rlk (also known as Txk), and Bmx.[3] These kinases are characterized by a conserved domain architecture, typically comprising an N-terminal Pleckstrin homology (PH) domain, a Tec homology (TH) domain (which includes a Btk-type zinc finger and a proline-rich region), and Src homology 3 (SH3), SH2, and kinase (SH1) domains.[4] While several Tec kinases are expressed in T-cells, ITK is the predominant and most functionally significant member in this lineage.[4][5]

Molecular Mechanism of ITK Activation and Signaling

The activation of ITK is a tightly regulated, multi-step process initiated by the engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC). This signaling cascade ensures that T-cell activation only occurs in the appropriate context.

Recruitment to the Plasma Membrane

Upon TCR stimulation, the Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[4][5] This creates docking sites for the tandem SH2 domains of ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adapter proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4]

Concurrently, co-stimulation through receptors like CD28 activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3] The PH domain of ITK binds to PIP3, recruiting ITK from the cytosol to the plasma membrane where the other signaling components are localized.[3][4]

Full Activation and Substrate Phosphorylation

At the membrane, ITK interacts with the phosphorylated LAT/SLP-76 scaffold via its SH2 and SH3 domains.[3][4] This interaction brings ITK into proximity with Lck, which then phosphorylates a key tyrosine residue (Y511) in the activation loop of the ITK kinase domain, leading to its full enzymatic activation.[3][5]

Once activated, ITK phosphorylates its primary substrate, PLCγ1, on tyrosine 783.[4] This phosphorylation is a critical event that unleashes the enzymatic activity of PLCγ1. Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

Downstream Signaling Pathways

The generation of IP3 and DAG by PLCγ1 propagates the signal downstream:

  • IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium channels. The resulting increase in intracellular Ca2+ concentration activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[4][5]

  • DAG and PKC/Ras-MAPK Activation: DAG remains at the plasma membrane and activates Protein Kinase C (PKC) isoforms and the Ras-MAPK pathway.[5] This leads to the activation of other key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Together, NFAT, NF-κB, and AP-1 orchestrate the transcriptional program of T-cell activation, including the production of cytokines like Interleukin-2 (IL-2), which is crucial for T-cell proliferation and survival.

TCR_ITK_Signaling_Pathway ITK in the T-Cell Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Phosphorylation pMHC pMHC pMHC->TCR Antigen Recognition Lck->TCR ITAM Phosphorylation ITK_mem ITK Lck->ITK_mem Phosphorylation (Y511) LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 SLP76->ITK_mem Docking PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP3->ITK_mem PLCg1 PLCγ1 ITK_mem->PLCg1 Phosphorylation (Y783) IP3 IP3 PLCg1->IP3 PIP2 Hydrolysis DAG DAG PLCg1->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Ca2+ Release PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK ITK_cyto ITK ITK_cyto->ITK_mem Recruitment Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Caption: ITK in the T-Cell Receptor Signaling Pathway.

Role of ITK in T-Cell Differentiation and Effector Function

ITK signaling is not merely an on/off switch for T-cell activation but also plays a crucial role in tuning the differentiation of naïve CD4+ T-cells into distinct helper T (Th) cell subsets.

  • Th2 Differentiation: ITK is a positive regulator of Th2 differentiation, which is critical for immune responses against extracellular parasites and is also involved in allergic reactions. ITK-deficient T-cells exhibit significantly reduced production of Th2 cytokines such as IL-4, IL-5, and IL-13.[4]

  • Th17 Differentiation: ITK also promotes the differentiation of Th17 cells, which are important for combating extracellular bacteria and fungi and are implicated in several autoimmune diseases.[1][3]

  • Th1 and Treg Balance: While ITK promotes Th2 and Th17 responses, it appears to negatively regulate Th1 differentiation. In the absence of ITK, T-cells preferentially differentiate into Th1 cells.[5] Furthermore, ITK signaling can inhibit the development of regulatory T (Treg) cells, which are crucial for maintaining immune tolerance.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to ITK function and its inhibition.

Table 1: ITK Kinase Activity

SubstrateAssay ConditionSpecific Activity (nmol/min/mg)Reference
Myelin Basic ProteinIn vitro kinase assay with ³²P-ATP49-67[8]
Poly(Glu,Tyr) 4:1In vitro kinase assay~58[9]

Table 2: IC₅₀ Values of Selected ITK Inhibitors

InhibitorIC₅₀ (nM)TargetReference
CPI-8182.3ITK[10]
CPI-8930.36ITK/RLK[10]
ONO-7790500<4ITK[11]
BMS-50974419ITK[11]
PF-064654692ITK[11]
Ibrutinib2.2ITK[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ITK in TCR signaling.

In Vitro ITK Kinase Assay

This protocol is for measuring the enzymatic activity of purified ITK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Thaw Reagents on Ice: - Active ITK - Kinase Assay Buffer - Substrate Solution - ATP Dilution Prepare Serial Dilution of Active ITK Reagents->Dilution Mix Combine in Reaction Well: - Kinase Assay Buffer - Diluted ITK - Substrate Solution Dilution->Mix Initiate Initiate Reaction: Add ATP (e.g., γ-³²P-ATP) Mix->Initiate Incubate Incubate at 30°C for 15-30 min Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Measure Measure Substrate Phosphorylation (e.g., Scintillation Counting) Terminate->Measure

Caption: Workflow for an in vitro ITK kinase assay.

Materials:

  • Active, purified ITK enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ATP (can be radiolabeled with ³²P for detection)

  • P81 phosphocellulose paper (for radiolabeled assays)

  • Scintillation counter

Procedure:

  • Thaw all reagents on ice.

  • Prepare serial dilutions of the active ITK kinase in Kinase Dilution Buffer.

  • In a reaction tube, combine the Kinase Assay Buffer, the diluted ITK enzyme, and the substrate solution.

  • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated ³²P-ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in nmol of phosphate transferred per minute per mg of enzyme).

Immunoprecipitation of ITK and Western Blotting for Phosphorylation

This protocol describes the isolation of ITK from T-cell lysates to analyze its phosphorylation state.

IP_Western_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wb Western Blot Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) Lyse Lyse cells in buffer with phosphatase inhibitors Stimulate->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Antibody Incubate lysate with anti-ITK antibody Clarify->Antibody Beads Add Protein A/G beads Antibody->Beads Wash Wash beads to remove non-specific binding Beads->Wash Elute Elute ITK from beads Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Probe Probe with anti-phospho-ITK and total ITK antibodies Transfer->Probe Detect Detect with secondary antibodies and ECL Probe->Detect

Caption: Workflow for Immunoprecipitation and Western Blotting of ITK.

Materials:

  • T-cells (e.g., Jurkat cell line or primary T-cells)

  • Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-ITK antibody for immunoprecipitation

  • Protein A/G-coupled agarose or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Primary antibodies for Western blotting (e.g., anti-phospho-ITK (Y511) and anti-total ITK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture and stimulate T-cells as required for the experiment.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Incubate the clarified lysate with an anti-ITK antibody overnight at 4°C with gentle rocking.

  • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated ITK from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and then probe with a primary antibody against phosphorylated ITK (Y511).

  • Wash the membrane and then probe with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • The membrane can be stripped and re-probed with an antibody against total ITK to confirm equal loading.

T-Cell Calcium Mobilization Assay by Flow Cytometry

This protocol is for measuring changes in intracellular calcium concentration in T-cells following TCR stimulation.

Materials:

  • T-cells

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM and Fura Red AM, or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Stimulating antibodies (e.g., anti-CD3)

  • Flow cytometer

Procedure:

  • Harvest T-cells and resuspend them in loading buffer containing the calcium-sensitive dyes and Pluronic F-127.

  • Incubate the cells at 37°C to allow for dye loading.

  • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Acquire a baseline fluorescence reading on the flow cytometer for a short period.

  • Add the stimulating antibody to the cell suspension while continuing to acquire data on the flow cytometer.

  • Continue acquiring data for several minutes to record the calcium flux.

  • Analyze the data by plotting the ratio of the fluorescence of the calcium-bound dye to the calcium-unbound dye (or a reference dye) over time.

Analysis of T-Cell Differentiation by Flow Cytometry

This protocol describes how to analyze the differentiation of naïve CD4+ T-cells into different Th subsets.

Materials:

  • Naïve CD4+ T-cells

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Cytokines and blocking antibodies to direct differentiation into specific Th lineages (e.g., IL-4 and anti-IFN-γ for Th2; IL-6, TGF-β, anti-IL-4, and anti-IFN-γ for Th17)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-4, IFN-γ, IL-17)

  • Flow cytometer

Procedure:

  • Isolate naïve CD4+ T-cells from a source such as mouse spleen or human peripheral blood.

  • Culture the cells in the presence of activation reagents and the appropriate polarizing cytokines and antibodies for several days.

  • Restimulate the differentiated T-cells for a few hours in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.

  • Stain the cells with antibodies against surface markers.

  • Fix and permeabilize the cells.

  • Stain the cells with antibodies against intracellular cytokines.

  • Analyze the cells by flow cytometry to determine the percentage of cells in the CD4+ population that are producing specific cytokines, thereby identifying the Th subset.

Clinical Relevance and Therapeutic Targeting of ITK

Given its central role in T-cell function, it is not surprising that dysregulated ITK activity is associated with numerous diseases.

  • Allergic and Inflammatory Diseases: The importance of ITK in Th2 responses makes it a prime target for allergic diseases such as asthma and atopic dermatitis.[5]

  • Autoimmune Diseases: ITK's role in promoting Th17 differentiation implicates it in the pathogenesis of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][5]

  • T-Cell Malignancies: Aberrant ITK signaling has been observed in various T-cell lymphomas and leukemias, suggesting that ITK inhibitors could be effective in treating these cancers.[5]

The development of small molecule inhibitors of ITK is an active area of research. Several potent and selective ITK inhibitors have been developed and are being evaluated in preclinical and clinical studies for the treatment of a range of immunological disorders.

Conclusion

ITK is a critical integrator of signals downstream of the T-cell receptor, playing an indispensable role in T-cell activation, differentiation, and effector function. Its strategic position in the TCR signaling pathway makes it a highly attractive therapeutic target for a wide array of immune-mediated diseases. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of novel and effective immunomodulatory therapies targeting ITK.

References

An In-depth Technical Guide to ITK Inhibitor 5 (CAS: 2404603-41-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, commonly identified as ITK inhibitor 5 or compound 27, with the Chemical Abstracts Service (CAS) number 2404603-41-2. This document collates available biochemical and cellular activity data, details established experimental protocols for assessing its activity, and illustrates the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are interested in the therapeutic potential and biochemical characteristics of this covalent ITK inhibitor.

Introduction

Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation[1][2]. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target. This compound (CAS: 2404603-41-2) is a novel, potent, and selective covalent inhibitor of ITK that has demonstrated significant promise in preclinical studies. This guide provides an in-depth look at its chemical properties, mechanism of action, and biological activity.

Chemical and Physical Properties

This compound is an indolylindazole-based compound. A summary of its key chemical properties is provided in the table below.

PropertyValueReference
CAS Number 2404603-41-2[3]
Alternate Names This compound, Compound 27[3]
Molecular Formula C₂₁H₁₈F₂N₄O₂[3]
Molecular Weight 396.39 g/mol [3]
IUPAC Name N-(2-((2-(6-(difluoromethyl)-1H-indazol-3-yl)-1H-indol-4-yl)oxy)ethyl)acrylamide
SMILES C=CC(=O)NCCOC1=C2C=C(NC2=CC=C1)C1=NNC2=C1C=CC(C(F)F)=C2[3]

Quantitative Data

The following table summarizes the reported in vitro biochemical potency of this compound against its primary target, ITK, and a closely related Tec family kinase, Bruton's tyrosine kinase (BTK).

Target KinaseIC₅₀ (nM)Assay TypeReference
ITK 5.6Biochemical Assay[3]
BTK 25Biochemical Assay[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

This compound exerts its effects by blocking the ITK signaling pathway downstream of the T-cell receptor. The following diagram illustrates the key components of this pathway and the point of intervention by the inhibitor.

ITK_Signaling_Pathway ITK Signaling Pathway Downstream of TCR TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP₂ PLCG1->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux ERK_Activation ERK1/2 Activation DAG->ERK_Activation Inhibitor This compound (CAS: 2404603-41-2) Inhibitor->ITK

Caption: ITK signaling cascade initiated by TCR engagement.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments relevant to the characterization of this compound.

Disclaimer: These protocols are based on standard, publicly available methods. The specific procedures used in the primary literature may contain minor variations.

In Vitro ITK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ITK.

Materials:

  • Recombinant human ITK enzyme

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the ITK enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of PLCγ1 and ERK1/2 Phosphorylation in Jurkat T-Cells

This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of downstream signaling proteins.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture Jurkat T-cells in RPMI-1640 medium.

  • Starve the cells in serum-free medium for 2-4 hours prior to the experiment.

  • Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10-15 minutes to induce TCR signaling.

  • Lyse the cells in lysis buffer and determine the total protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibodies against the phosphorylated and total forms of PLCγ1 and ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram provides a generalized workflow for the evaluation of a novel ITK inhibitor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity Assessment cluster_2 In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (e.g., ITK IC₅₀) selectivity_panel Kinase Selectivity Profiling biochemical_assay->selectivity_panel cellular_potency Cellular Potency Assay (e.g., p-PLCγ1, p-ERK1/2) selectivity_panel->cellular_potency functional_assays T-Cell Functional Assays (e.g., Proliferation, Cytokine Release) cellular_potency->functional_assays pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies pd_studies Pharmacodynamic Studies (Target Engagement) pk_studies->pd_studies efficacy_models Disease Efficacy Models (e.g., Autoimmune Models) pd_studies->efficacy_models

Caption: General workflow for preclinical evaluation of an ITK inhibitor.

Conclusion

This compound (CAS: 2404603-41-2) is a potent and selective covalent inhibitor of ITK with demonstrated biochemical and cellular activity. Its ability to effectively block TCR-mediated signaling highlights its potential as a therapeutic agent for T-cell-driven diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other next-generation ITK inhibitors.

References

The Impact of Selective ITK Inhibition on Th1 versus Th2 Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling and the subsequent differentiation of T helper (Th) cells. Dysregulation of Th cell subsets, particularly the balance between Th1 and Th2 cells, is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the effects of selective ITK inhibitors on Th1 and Th2 differentiation, with a focus on preclinical data for compounds such as 5-(aminomethyl)benzimidazole and Soquelitinib (CPI-818). We consolidate quantitative data, present detailed experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for researchers in immunology and drug development.

Introduction: ITK as a Therapeutic Target

T helper (Th) cells are central to the adaptive immune response, orchestrating various immune effector functions. Upon activation, naive CD4+ T cells differentiate into distinct subsets, including Th1 and Th2 cells, each characterized by a specific cytokine expression profile and role in immunity. Th1 cells, driven by the transcription factor T-bet, primarily produce interferon-gamma (IFN-γ) and are crucial for cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells, under the control of the transcription factor GATA3, secrete cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are essential for humoral immunity against extracellular parasites but are also key drivers of allergic inflammation and asthma.[1][2]

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of kinases, is predominantly expressed in T cells and is a key downstream mediator of TCR signaling.[3] ITK is involved in the activation of phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors like NFAT, which are crucial for T-cell activation and cytokine production.[3] Notably, ITK signaling is thought to be more critical for Th2 than Th1 differentiation, making it an attractive therapeutic target for Th2-mediated diseases.[1] Selective inhibition of ITK offers the potential to modulate the Th1/Th2 balance, thereby dampening pathological Th2 responses while preserving essential Th1-mediated immunity. This guide focuses on the effects of specific ITK inhibitors on this critical differentiation axis.

Quantitative Data on ITK Inhibitor Effects on Th1/Th2 Differentiation

The following tables summarize the quantitative data available for two selective ITK inhibitors, Soquelitinib (CPI-818) and 5-(aminomethyl)benzimidazole, on key parameters of Th1 and Th2 differentiation.

Table 1: Inhibitory Activity and Selectivity of ITK Inhibitors

InhibitorTargetAssayIC50 / SelectivityReference
Soquelitinib (CPI-818)ITKIL-2 Secretion (Jurkat cells)136 nM[4][5]
ITK vs. RLKKinase Activity>100-fold selective for ITK[6]
5-(aminomethyl)benzimidazoleITKNot specifiedPotent and selective antagonist[7]

Table 2: Effect of ITK Inhibitors on Th1/Th2 Cytokine Production

InhibitorCell TypeTreatment ConditionsTh1 Cytokine (IFN-γ) EffectTh2 Cytokines (IL-4, IL-5, IL-13) EffectReference
Soquelitinib (CPI-818)Human CD4+ T cellsDifferentiated under Th1/Th2 polarizing conditionsMinimally affectedPreferentially suppressed[6]
Human CD4+ T cellsDifferentiated under Th2 polarizing conditionsNot applicableInhibited synthesis[6]
5-(aminomethyl)benzimidazoleMurine Splenocytes (from OVA-immunized mice)In vitro stimulation with Ovalbumin (OVA)IncreasedSuppressed[8]

Table 3: Effect of ITK Inhibitors on Th1/Th2 Transcription Factors

InhibitorCell TypeTreatment ConditionsT-bet (Th1) ExpressionGATA3 (Th2) ExpressionReference
Soquelitinib (CPI-818)Jurkat T cellsTCR stimulationNot specifiedInhibited[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ITK signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these pathways and experimental designs.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 LAT_SLP76 LAT/SLP-76 Complex Lck->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ca_ion Ca²⁺ IP3->Ca_ion Release from ER NFAT NFAT Ca_ion->NFAT Activation GATA3 GATA3 NFAT->GATA3 Upregulation Inhibitor ITK Inhibitor (e.g., Soquelitinib) Inhibitor->ITK Th2_Genes Th2 Cytokine Genes (IL-4, IL-5, IL-13) GATA3->Th2_Genes Transcription Tbet T-bet Th1_Genes Th1 Cytokine Genes (IFN-γ) Tbet->Th1_Genes Transcription Th_Differentiation_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis Naive_T Isolate Naive CD4+ T cells Activation Activate with anti-CD3/anti-CD28 Naive_T->Activation Polarization Add Polarizing Cytokines & Antibodies Th1: IL-12, anti-IL-4 Th2: IL-4, anti-IFN-γ Activation->Polarization Inhibitor_Add Add ITK Inhibitor (or Vehicle) Polarization->Inhibitor_Add Incubation Incubate for 3-5 days Inhibitor_Add->Incubation Restimulation Restimulate with PMA/Ionomycin + Protein Transport Inhibitor Incubation->Restimulation Lysate_Prep Prepare Cell Lysates Incubation->Lysate_Prep ICS Intracellular Cytokine Staining (IFN-γ, IL-4) Restimulation->ICS Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Western_Blot Western Blot (T-bet, GATA3) Lysate_Prep->Western_Blot

References

Methodological & Application

Application Notes and Protocols for ITK Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is predominantly expressed in T-cells and natural killer (NK) cells and plays a pivotal role in T-cell receptor (TCR) signaling.[3][4] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to calcium mobilization, activation of transcription factors like NFAT, and ultimately T-cell proliferation and cytokine production.[1][4][5] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and T-cell malignancies.[3][6]

ITK inhibitor 5, also identified as compound 27, is a potent and selective covalent inhibitor of ITK.[1][7] These application notes provide detailed in vitro assay protocols to characterize the activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and other representative ITK inhibitors against ITK and other kinases. This data is crucial for assessing the inhibitor's potency and selectivity.

Inhibitor NameTarget KinaseIC50 (nM)Assay TypeReference
This compound (compound 27) ITK 5.6 Biochemical [7]
BTK25Biochemical[7]
ITK inhibitor 6 (compound 43)ITK4Biochemical[8]
BTK133Biochemical[8]
JAK3320Biochemical[8]
EGFR2360Biochemical[8]
LCK155Biochemical[8]
BMS-509744ITK19Biochemical[8]
PRN694ITK0.3Biochemical[8]
RLK1.4Biochemical[8]
PF-06465469ITK2Biochemical[8]
ModzatinibITK8Cellular (Jurkat)[8]

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibitory effect of a compound on ITK kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human ITK enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl₂)[2]

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of the microplate.

    • Add 2.5 µL of a solution containing the ITK enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations of ATP and substrate should be at or near their Km values for ITK.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.[2]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inhibition of PLCγ1 Phosphorylation

This protocol outlines a method to assess the ability of this compound to block the phosphorylation of its direct downstream target, PLCγ1, in a cellular context.

Materials:

  • Jurkat T-cells (or other suitable T-cell line)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • This compound (or other test compounds)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in complete RPMI-1640 medium.

    • Seed the cells in a multi-well plate at an appropriate density.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and ITK activation.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with anti-total-PLCγ1 and a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities for phospho-PLCγ1 and total PLCγ1.

    • Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.

    • Calculate the percentage of inhibition of PLCγ1 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

ITK_Signaling_Pathway receptor receptor kinase kinase adaptor adaptor effector effector second_messenger second_messenger transcription_factor transcription_factor outcome outcome TCR TCR LCK LCK TCR->LCK Activation CD28 CD28 CD28->LCK ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 Recruitment & Activation ITK ITK SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release NFAT NFAT Ca_ion->NFAT Activation Proliferation T-Cell Proliferation NFAT->Proliferation Cytokines Cytokine Production NFAT->Cytokines Inhibitor This compound Inhibitor->ITK

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Prepare ITK enzyme, substrate, and inhibitor dilutions A2 Incubate enzyme, substrate, and inhibitor with ATP A1->A2 A3 Stop reaction and detect ADP production (Luminescence) A2->A3 A4 Calculate IC50 A3->A4 B1 Culture and treat T-cells with inhibitor B2 Stimulate T-cells (e.g., anti-CD3/CD28) B1->B2 B3 Lyse cells and quantify protein B2->B3 B4 Western Blot for p-PLCγ1 / Total PLCγ1 B3->B4 B5 Analyze band intensity and calculate IC50 B4->B5

Caption: General experimental workflows for in vitro ITK inhibitor assays.

References

Preparing ITK Inhibitor BMS-509744 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling.[1][2] Its involvement in the activation, differentiation, and proliferation of T-cells makes it an attractive therapeutic target for a range of immune-mediated disorders, including autoimmune diseases and T-cell malignancies.[3][4] This document provides detailed application notes and protocols for the preparation and use of BMS-509744, a potent and selective ATP-competitive ITK inhibitor, in cell culture experiments.[1][5][6] While the specific compound "ITK inhibitor 5" is not extensively documented in publicly available literature, BMS-509744 serves as a well-characterized substitute for establishing robust in vitro assays.

BMS-509744 has been shown to effectively block TCR-induced functions such as the phosphorylation of phospholipase Cγ1 (PLCγ1), calcium mobilization, and the secretion of interleukin-2 (IL-2).[2][6] Its high selectivity for ITK over other Tec family kinases makes it a valuable tool for dissecting the specific roles of ITK in T-cell biology.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of BMS-509744
TargetIC50 (nM)Assay ConditionsReference
ITK19ATP-competitive kinase assay[1][6][7]
Btk4100Kinase assay
Fyn1100Kinase assay
IR1100Kinase assay
Lck2400Kinase assay
Table 2: Cellular Activity of BMS-509744
AssayCell Line / Cell TypeIC50 (nM)Reference
Calcium MobilizationJurkat T-cells (αCD3-stimulated)52
IL-2 SecretionEL4 (murine T-cell lymphoma)72
IL-2 SecretionJurkat T-cells250
IL-2 SecretionMurine splenocytes380
IL-2 SecretionHuman PBMCs390
T-cell ProliferationPrimary human T-cells (APC-induced)430
PLCγ1 PhosphorylationJurkat T-cells (αCD3-stimulated)<300[8]

Signaling Pathway

ITK_Signaling_Pathway TCR_CD3 TCR-CD3 Complex LCK LCK TCR_CD3->LCK Engagement ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC MAPK MAPK Pathway DAG->MAPK NFAT NFAT Activation Ca_Mobilization->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation MAPK->AP1 NFkB->Gene_Expression AP1->Gene_Expression BMS_509744 BMS-509744 BMS_509744->ITK Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells to Desired Density Prepare_Inhibitor 2. Prepare Working Concentrations of BMS-509744 Pre_incubation 3. Pre-incubate Cells with BMS-509744 Prepare_Inhibitor->Pre_incubation Stimulation 4. Stimulate Cells (e.g., with anti-CD3/CD28) Pre_incubation->Stimulation Incubation 5. Incubate for Desired Time Stimulation->Incubation Harvesting 6. Harvest Cells/Supernatant Incubation->Harvesting Downstream_Assay 7. Perform Downstream Assay Harvesting->Downstream_Assay

References

Application Notes and Protocols for ITK Inhibitor 5: Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling.[1][2][3] Its involvement in T-cell activation, differentiation, and cytokine production makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][4] ITK inhibitor 5 (also known as compound 27) is a potent and selective covalent inhibitor of ITK, demonstrating significant potential for further development. As with any small molecule destined for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation and clinical application.

These application notes provide detailed protocols for the comprehensive assessment of the solubility and stability of this compound. The following sections outline standardized methodologies for determining kinetic and thermodynamic solubility, as well as for evaluating the chemical and physical stability of the compound under various stress conditions as mandated by international guidelines.

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 ITK ITK PI3K->ITK Recruitment LAT LAT SLP76 SLP-76 LAT->SLP76 SLP76->ITK Activation PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ras Ras DAG->Ras NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Ca2+ flux ZAP70->LAT ZAP70->SLP76 ITK->PLCg1 Phosphorylation MAPK MAPK (Erk) Ras->MAPK Gene Gene Expression MAPK->Gene NFAT->Gene NFkB->Gene

Caption: ITK's role in T-cell receptor signaling.

Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution properties.

Experimental Workflow: Solubility Assessment

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Dissolve this compound in DMSO (Stock Solution) k2 Add Stock to Aqueous Buffer (e.g., PBS, pH 7.4) k1->k2 k3 Incubate and Shake (e.g., 2h at 25°C) k2->k3 k4 Measure Turbidity or Analyze Supernatant (HPLC/LC-MS) k3->k4 t1 Add Excess Solid This compound to Buffer t2 Equilibrate with Shaking (e.g., 24h at 25°C) t1->t2 t3 Filter to Remove Undissolved Solid t2->t3 t4 Quantify Concentration in Filtrate (HPLC/LC-MS) t3->t4

Caption: Workflow for solubility determination.

Data Presentation: Solubility of this compound
Assay Type Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Molar Solubility (µM)
KineticPhosphate Buffered Saline7.425Record DataCalculate
KineticSimulated Gastric Fluid (SGF)1.237Record DataCalculate
KineticSimulated Intestinal Fluid (SIF)6.837Record DataCalculate
ThermodynamicWater~7.025Record DataCalculate
ThermodynamicPhosphate Buffered Saline7.425Record DataCalculate
Thermodynamic0.1 N HCl1.025Record DataCalculate
Protocols

1. Kinetic Solubility Protocol (Turbidimetric Method)

  • Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous buffer.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate (UV-transparent)

    • Microplate reader with turbidity measurement capabilities

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, add 198 µL of PBS to each well.

    • Add 2 µL of the 10 mM stock solution to the first well and serially dilute across the plate to generate a range of concentrations.

    • Seal the plate and incubate at 25°C for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

2. Thermodynamic Solubility Protocol (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound.

  • Materials:

    • This compound (solid)

    • Selected aqueous buffers (e.g., water, PBS pH 7.4, 0.1 N HCl)

    • Glass vials with screw caps

    • Orbital shaker/incubator

    • Syringe filters (0.22 µm)

    • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired buffer.

    • Seal the vials and place them in an orbital shaker set to 25°C and an appropriate agitation speed.

    • Equilibrate the samples for 24 hours.

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method.

    • The determined concentration represents the thermodynamic solubility.

Stability Assessment

Evaluating the stability of a drug substance is a critical step in drug development, ensuring its quality, safety, and efficacy over time. Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow: Stability Testing

Stability_Workflow cluster_stress Forced Degradation (Stress Testing) cluster_formal Formal Stability (ICH Q1A) start This compound (Solid Drug Substance) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo longterm Long-Term (e.g., 25°C/60% RH) start->longterm accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated analysis Analyze Samples at Time Points (HPLC for Potency and Impurities) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis longterm->analysis accelerated->analysis

Caption: Workflow for stability assessment.

Data Presentation: Stability of this compound

Forced Degradation Study

Stress Condition Duration % Assay of this compound Total Impurities (%) Major Degradant (if any)
0.1 N HCl, 60°CTimeRecord DataRecord DataIdentify
0.1 N NaOH, 60°CTimeRecord DataRecord DataIdentify
3% H₂O₂, RTTimeRecord DataRecord DataIdentify
80°CTimeRecord DataRecord DataIdentify
Photostability (ICH Q1B)ExposureRecord DataRecord DataIdentify

Formal (ICH) Stability Study

Storage Condition Time Point Appearance % Assay of this compound Total Impurities (%)
25°C / 60% RH0 MonthsRecordRecordRecord
3 MonthsRecordRecordRecord
6 MonthsRecordRecordRecord
...RecordRecordRecord
40°C / 75% RH0 MonthsRecordRecordRecord
1 MonthRecordRecordRecord
3 MonthsRecordRecordRecord
6 MonthsRecordRecordRecord
Protocols

1. Forced Degradation (Stress Testing) Protocol

  • Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical methods.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Stability chambers/ovens

    • Photostability chamber

    • Validated stability-indicating HPLC method

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C and sample at appropriate time points. Neutralize samples before analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C and sample at appropriate time points. Neutralize samples before analysis.

    • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and sample at appropriate time points.

    • Thermal Degradation: Store solid this compound at 80°C and sample at appropriate time points.

    • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

    • Analyze all samples using a validated stability-indicating HPLC method to determine the potency and impurity profile.

2. Formal (ICH) Stability Protocol

  • Objective: To establish a re-test period for the drug substance under defined storage conditions.

  • Materials:

    • This compound from at least three primary batches

    • Appropriate containers that mimic the proposed storage containers

    • ICH-compliant stability chambers

    • Validated stability-indicating HPLC method

  • Procedure:

    • Package the this compound samples in the chosen containers.

    • Place the samples in stability chambers set to the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

    • At each time point, analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating HPLC method.

    • Compile the data to establish a stability profile and propose a re-test period.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Function Following Treatment with ITK Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3] Dysregulation of ITK signaling is implicated in various autoimmune diseases, allergic reactions, and T-cell malignancies, making it an attractive target for therapeutic intervention.[4][5] ITK inhibitors are a class of small molecules designed to block the activity of ITK, thereby modulating T-cell responses.[6] This document provides detailed application notes and protocols for the analysis of T-cell function using flow cytometry following treatment with a representative ITK inhibitor, referred to here as "ITK inhibitor 5" (using the well-characterized inhibitor BMS-509744 as a model).

Application Notes

This compound is a potent and selective, ATP-competitive inhibitor of ITK with an IC50 of 19 nM.[1][2][7] By binding to the ATP-binding site of the ITK kinase domain, it prevents the phosphorylation of downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[1][4] This blockade disrupts the TCR signaling cascade, leading to a reduction in calcium mobilization, inhibition of IL-2 secretion, and ultimately, suppression of T-cell proliferation and effector functions.[1][2][3]

Flow cytometry is an indispensable tool for elucidating the cellular effects of ITK inhibitors. It allows for the multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on:

  • T-cell activation: Measuring the expression of surface markers such as CD69 and CD25.

  • T-cell proliferation: Using dye dilution assays with reagents like Carboxyfluorescein succinimidyl ester (CFSE).

  • Apoptosis: Detecting programmed cell death using Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).

  • Intracellular cytokine production: Quantifying the expression of key cytokines like IL-2, IFN-γ, and IL-4 to assess T-helper cell differentiation and function.

  • Signaling pathway analysis: Detecting the phosphorylation status of intracellular signaling molecules.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ITK signaling pathway and a general experimental workflow for analyzing the effects of this compound using flow cytometry.

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 LCK LCK TCR_CD3->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation ITK_inhibitor This compound (BMS-509744) ITK_inhibitor->ITK Inhibition PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC NFAT NFAT Activation Ca_mobilization->NFAT NFkB_AP1 NF-κB / AP-1 Activation PKC->NFkB_AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression NFkB_AP1->Gene_expression

Diagram 1: ITK Signaling Pathway Inhibition.

Flow_Cytometry_Workflow cluster_staining Staining Protocols start Isolate PBMCs or T-cells treatment Treat cells with This compound and Controls start->treatment activation Stimulate T-cells (e.g., anti-CD3/CD28) treatment->activation staining Stain for Flow Cytometry activation->staining acquisition Acquire data on Flow Cytometer staining->acquisition surface_stain Surface Marker Staining (CD3, CD4, CD8, CD69, CD25) viability_stain Viability Staining (e.g., 7-AAD) proliferation_stain Proliferation Dye Staining (e.g., CFSE) apoptosis_stain Apoptosis Staining (Annexin V) intracellular_stain Intracellular Cytokine Staining (Fixation/Permeabilization) analysis Analyze Data acquisition->analysis

Diagram 2: Experimental Workflow.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (BMS-509744) on various T-cell functions as determined by in vitro assays.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Type/ConditionReference
IC50 (ITK kinase activity) 19 nMIn vitro kinase assay[1][2][7]
IC50 (PLCγ1 Phosphorylation) <300 nMJurkat cells (anti-CD3 stimulated)[8]
IC50 (Ca²⁺ Mobilization) <300 nMJurkat cells (anti-CD3 stimulated)[8]

Table 2: Effect of this compound on T-Cell Proliferation and Viability

Cell LineTreatment ConcentrationEffect on ProliferationEffect on Viability (% of control)Reference
Human CD4+ & CD8+ T-cells 0.1 µMSignificant inhibition of anti-CD3/CD28 induced proliferationNot specified[4]
HH (T-cell lymphoma) 1 µMNot specified~95%[5]
10 µMNot specified~60%[5]
Jurkat (T-cell leukemia) 1 µMNot specified~100%[5]
10 µMNot specified~95%[5]

Table 3: Induction of Apoptosis by this compound in Malignant T-Cells

Cell LineTreatment% Apoptotic Cells (Early + Late)Reference
H9 (T-cell lymphoma) 3 µM (24h)15.25 ± 0.8%[9]
5 µM (24h)25 ± 3.8%[9]
8 µM (24h)47.9 ± 2.7%[9]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the inhibition of T-cell proliferation by this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound (BMS-509744)

  • DMSO (vehicle control)

  • Anti-CD3 and Anti-CD28 antibodies

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8)

  • 96-well U-bottom plate

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete medium.

  • Cell Plating: Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium. Plate 100 µL of cell suspension per well in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and a vehicle control (DMSO) in complete medium. Add 50 µL of the inhibitor dilutions or vehicle to the appropriate wells. Pre-incubate for 30 minutes at 37°C.

  • T-Cell Stimulation: Add 50 µL of anti-CD3/CD28 antibodies (at pre-determined optimal concentrations) to stimulated wells. Add 50 µL of medium to unstimulated control wells.

  • Incubation: Culture the cells for 4-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Staining for Flow Cytometry: Harvest the cells and wash with flow cytometry staining buffer. Stain with fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.

  • Data Analysis: Gate on CD4+ and CD8+ T-cell populations. Proliferation is visualized as a series of peaks with successively halved CFSE fluorescence intensity. Analyze the percentage of divided cells and the proliferation index.

Protocol 2: T-Cell Apoptosis Assay using Annexin V and 7-AAD

This protocol quantifies the induction of apoptosis in T-cells following treatment with this compound.

Materials:

  • T-cell line (e.g., Jurkat, H9) or primary T-cells

  • Complete culture medium

  • This compound (BMS-509744)

  • DMSO (vehicle control)

  • Annexin V binding buffer

  • Fluorochrome-conjugated Annexin V

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 6-well plate

Procedure:

  • Cell Plating: Seed 2 x 10⁵ cells per well in a 6-well plate in complete culture medium.

  • Inhibitor Treatment: Add the desired final concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Harvesting: Gently collect the cells, including any non-adherent cells in the supernatant. Wash the cells twice with cold PBS.

  • Apoptosis Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and 7-AAD according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Annexin V binding buffer to each sample and acquire data on a flow cytometer within 1 hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Protocol 3: Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokine production in T-cells treated with this compound.

Materials:

  • PBMCs or isolated T-cells

  • Complete RPMI-1640 medium

  • This compound (BMS-509744)

  • DMSO (vehicle control)

  • T-cell stimulants (e.g., PMA and Ionomycin, or anti-CD3/CD28)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ)

Procedure:

  • Cell Preparation and Treatment: Isolate and plate cells as described in Protocol 1. Treat with this compound or vehicle for 1-2 hours.

  • Stimulation: Add T-cell stimulants to the appropriate wells.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for 4-6 hours at 37°C.

  • Surface Staining: Harvest cells, wash with staining buffer, and stain for surface markers for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies in permeabilization/wash buffer for 30 minutes at room temperature or 4°C.

  • Data Acquisition: Wash the cells with permeabilization/wash buffer and then resuspend in staining buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the cytokine(s) of interest.

References

Application Notes and Protocols for Measuring ITK Inhibitor IC50 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family.[1] Predominantly expressed in T-cells and natural killer (NK) cells, ITK is a critical mediator of T-cell receptor (TCR) signaling.[2] Upon TCR stimulation, ITK is activated and proceeds to phosphorylate downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to T-cell activation, proliferation, and differentiation.[1][3] Its crucial role in T-cell function makes ITK an attractive therapeutic target for autoimmune diseases, inflammation, and T-cell malignancies.[1][2][4]

This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against ITK using common in vitro kinase assay formats. The IC50 value is a key metric for quantifying the potency of an inhibitor.[5]

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. This leads to the activation of LCK, which phosphorylates ITAM motifs on the CD3 complex. ZAP-70 is recruited and activated, subsequently phosphorylating the adaptors LAT and SLP-76.[2][3] ITK is recruited to the plasma membrane and interacts with the LAT/SLP-76 complex, where it is phosphorylated and activated by Lck. Activated ITK then phosphorylates PLCγ1, which hydrolyzes PIP2 into the second messengers IP3 and DAG, culminating in T-cell activation.[1][2]

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR-CD3 LCK LCK TCR->LCK Stimulation LAT_SLP76 LAT / SLP-76 Complex ITK_inactive ITK (Inactive) LAT_SLP76->ITK_inactive Recruits PLCg1_inactive PLCγ1 PLCg1_active p-PLCγ1 (Active) PLCg1_inactive->PLCg1_active PIP2 PIP2 PLCg1_active->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG ZAP70 ZAP-70 LCK->ZAP70 Activates ZAP70->LAT_SLP76 Phosphorylates ITK_active p-ITK (Active) ITK_inactive->ITK_active LCK Phosphorylates ITK_active->PLCg1_inactive Phosphorylates Ca_Flux Ca²⁺ Flux & Downstream Signaling IP3_DAG->Ca_Flux

Caption: Simplified ITK signaling cascade downstream of T-cell receptor (TCR) activation.

Principle of IC50 Determination in Kinase Assays

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme, such as ITK, by 50%.[5] To determine the IC50, a series of experiments are performed where the concentrations of the kinase, its substrate, and ATP are held constant, while the inhibitor concentration is varied. The reaction rate (or a proxy for it, such as luminescence or fluorescence) is measured at each inhibitor concentration. The data are then plotted with the inhibitor concentration on the x-axis (typically on a log scale) and the enzyme activity on the y-axis. A sigmoidal curve is fitted to the data, and the IC50 is the concentration at the inflection point of this curve.[5]

Common Kinase Assay Methodologies

Several assay formats are available to measure ITK kinase activity. The choice of assay depends on factors such as throughput requirements, sensitivity, and available instrumentation.

  • Luminescence-Based Assays (e.g., ADP-Glo™) : These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the ADP generated and thus to the kinase activity.[6][7]

  • Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen™) : FRET-based assays measure the phosphorylation of a fluorescently labeled peptide substrate by the kinase. The LanthaScreen™ Eu Kinase Binding Assay is a variation that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.[8] Binding of a europium-labeled antibody to the kinase and an Alexa Fluor®-labeled tracer to the ATP site results in a high FRET signal. An inhibitor competing with the tracer for the ATP site causes a loss of FRET.[8]

  • Radiometric Assays (e.g., 32P or 33P HotSpot™) : This classic method involves the use of radiolabeled ATP (γ-32P-ATP or γ-33P-ATP). The kinase transfers the radiolabeled phosphate group to a substrate (e.g., Myelin Basic Protein).[9][10] The phosphorylated substrate is then separated from the unincorporated ATP, and the radioactivity incorporated into the substrate is measured, which corresponds to kinase activity.

General Experimental Workflow for IC50 Determination

The workflow for determining an inhibitor's IC50 value is consistent across different assay platforms. It involves preparing a dilution series of the test compound, initiating the kinase reaction, stopping the reaction (if necessary), adding a detection reagent to generate a signal, and finally, measuring the signal to calculate the percentage of inhibition.

IC50_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Buffer) C 3. Add Kinase to Plate (Pre-incubate with inhibitor, optional) A->C B 2. Prepare Inhibitor Serial Dilution in Assay Plate B->C D 4. Initiate Reaction (Add Substrate/ATP Mix) C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Add Detection Reagent (e.g., ADP-Glo™ Reagent, FRET Antibody) E->F G 7. Incubate for Signal Development F->G H 8. Read Plate (Luminescence/Fluorescence) G->H I 9. Analyze Data (Plot Dose-Response Curve, Calculate IC50) H->I

References

Troubleshooting & Optimization

troubleshooting ITK inhibitor 5 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ITK Inhibitor 5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule designed to selectively target and inhibit the activity of Interleukin-2-inducible T-cell kinase (ITK). By binding to the ATP-binding pocket of the ITK enzyme, it prevents the phosphorylation of its downstream substrates, thereby modulating T-cell receptor (TCR) signaling.[1] This interruption of the signaling cascade leads to reduced T-cell activation and proliferation.

Q2: In what types of experimental systems is this compound expected to be active?

A2: this compound is expected to be active in experimental systems where ITK signaling plays a crucial role. This includes in vitro kinase assays using purified ITK enzyme, cell-based assays using T-cell lines (e.g., Jurkat cells), primary T-cells, and in vivo models of T-cell mediated diseases such as allergic asthma or autoimmune conditions.[2]

Q3: What are the expected downstream effects of ITK inhibition with this compound?

A3: Inhibition of ITK is expected to lead to a reduction in the phosphorylation of downstream signaling molecules such as Phospholipase C gamma 1 (PLCγ1).[2][3] This, in turn, will suppress the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to reduced calcium mobilization and activation of transcription factors like NFAT.[3] Consequently, a decrease in the secretion of cytokines such as IL-2, IL-4, IL-5, and IL-13 should be observed.[2]

Troubleshooting Experimental Results

This section provides guidance on common issues that may be encountered during experiments with this compound.

Issue 1: No or low inhibitory activity observed in an in vitro kinase assay.

Possible Cause 1: Incorrect assay conditions.

  • Troubleshooting: Ensure that the ATP concentration in your assay is not too high, as this compound is an ATP-competitive inhibitor. A high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition. It is recommended to use an ATP concentration at or near the Km value for ITK. Also, verify the purity and activity of the recombinant ITK enzyme.

Possible Cause 2: Inhibitor solubility issues.

  • Troubleshooting: this compound may have limited solubility in aqueous buffers. Ensure that the inhibitor is fully dissolved in a suitable solvent, such as DMSO, before being diluted into the assay buffer. Visually inspect for any precipitation. It is advisable to determine the kinetic solubility of the inhibitor in the assay buffer.[4][5]

ParameterRecommended Condition
ATP ConcentrationAt or near the Km of ITK
Inhibitor Solvent100% DMSO (stock solution)
Final DMSO % in Assay<1%

Experimental Workflow for In Vitro Kinase Assay

G cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add inhibitor or DMSO (vehicle control) to plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant ITK enzyme in kinase buffer add_enzyme Add diluted ITK enzyme prep_enzyme->add_enzyme prep_substrate Prepare substrate and ATP mix in kinase buffer add_substrate Initiate reaction by adding substrate/ATP mix prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at room temperature add_substrate->incubate stop_reaction Stop reaction and detect signal (e.g., ADP-Glo) incubate->stop_reaction analyze Analyze data to determine IC50 stop_reaction->analyze

Figure 1: Workflow for a typical in vitro kinase assay.

Issue 2: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause 1: Poor cell health or variability in cell number.

  • Troubleshooting: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. Inconsistent cell seeding will lead to variable results.

Possible Cause 2: Inhibitor cytotoxicity.

  • Troubleshooting: High concentrations of this compound or the solvent (DMSO) may be toxic to cells, leading to a decrease in signal that is not due to ITK inhibition. It is crucial to perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration range of the inhibitor.[6][7][8][9][10] All experiments should be conducted at non-toxic concentrations.

AssayPurpose
Trypan Blue ExclusionAssess cell viability before seeding
MTT/XTT AssayDetermine inhibitor cytotoxicity

Possible Cause 3: Off-target effects.

  • Troubleshooting: The observed cellular phenotype may be due to the inhibition of other kinases.[11][12] To investigate this, consider performing a kinase panel screening to assess the selectivity of this compound. Additionally, using a structurally unrelated ITK inhibitor as a positive control can help confirm that the observed phenotype is due to ITK inhibition.

Issue 3: No effect on downstream protein phosphorylation in Western Blot.

Possible Cause 1: Insufficient stimulation or incorrect time point.

  • Troubleshooting: Ensure that the cells are properly stimulated to activate the ITK signaling pathway (e.g., with anti-CD3/CD28 antibodies for T-cells). The phosphorylation of downstream targets can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal phosphorylation after stimulation.

Possible Cause 2: Issues with antibody or blotting procedure.

  • Troubleshooting: Use a validated phospho-specific antibody for your target of interest. Ensure that the western blot protocol is optimized for detecting phosphorylated proteins, which may include the use of phosphatase inhibitors during cell lysis and blocking with BSA instead of milk to reduce background.[13][14][15][16] Always include a total protein antibody for your target as a loading control.[16]

ITK Signaling Pathway

G TCR TCR Engagement Lck Lck (active) TCR->Lck recruits ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT & NF-κB activation Ca_PKC->NFAT_NFkB Cytokines Cytokine Production (IL-2, IL-4, IL-5, IL-13) NFAT_NFkB->Cytokines Inhibitor This compound Inhibitor->ITK

Figure 2: Simplified ITK signaling pathway upon TCR engagement.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual.[17]

Materials:

  • Recombinant ITK enzyme

  • ITK substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO. Further dilute in Kinase Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • Add 1 µL of diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

  • Add 2 µL of ITK enzyme diluted in Kinase Buffer to each well.

  • Add 2 µL of a mixture of substrate and ATP in Kinase Buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the inhibitor concentration versus the percentage of inhibition.

Protocol 2: Cell Viability Assay (MTT)

This protocol is a generalized procedure for assessing cell viability.[6][7][8][9]

Materials:

  • T-cell line (e.g., Jurkat)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for at least 1 hour at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for Phospho-PLCγ1

This protocol provides a general workflow for detecting changes in protein phosphorylation.[13][15][16]

Materials:

  • T-cell line (e.g., Jurkat)

  • Stimulating antibodies (e.g., anti-CD3 and anti-CD28)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total PLCγ1

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • ECL detection reagents

Procedure:

  • Culture Jurkat cells and treat with this compound or vehicle for a predetermined time.

  • Stimulate the cells with anti-CD3/CD28 antibodies for the optimal time determined in a time-course experiment.

  • Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the anti-total PLCγ1 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.

References

Technical Support Center: Optimizing ITK Inhibitor 5 for T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for ITK Inhibitor 5. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers and scientists effectively use this compound in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule that targets the Interleukin-2-inducible T-cell kinase (ITK). ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] The inhibitor typically binds to the ATP-binding site of the ITK kinase domain, preventing the phosphorylation of its downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[1][3] This action blocks the signal transduction cascade that leads to calcium mobilization, activation of transcription factors like NFAT, and ultimately, T-cell activation, proliferation, and cytokine production.[2][4]

Q2: What are the expected effects of this compound on different T-helper cell subsets?

A2: ITK signaling is particularly crucial for the function and differentiation of T-helper 2 (Th2) and T-helper 17 (Th17) cells.[1][5] Therefore, treatment with this compound is expected to:

  • Strongly inhibit Th2 and Th17 responses: This includes a significant reduction in the secretion of key cytokines such as IL-4, IL-5, and IL-13 (from Th2 cells) and IL-17A (from Th17 cells).[1][6]

  • Promote a Th1-skewed phenotype: By inhibiting Th2 differentiation, the inhibitor may create a selective advantage for Th1 cells, which are less dependent on ITK due to the compensatory activity of a related kinase, RLK.[1][7]

  • Favor the development of regulatory T-cells (Tregs): Some studies show that ITK inhibition can promote the differentiation of CD4+ T-cells into functional Foxp3+ regulatory T-cells, particularly under Th17-polarizing conditions.[8][9]

Q3: What is a recommended starting concentration for my T-cell assay?

A3: The optimal concentration of this compound depends on the specific assay type (enzymatic vs. cellular) and the experimental conditions. A good starting point for cellular assays is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on published data for similar selective ITK inhibitors, you can expect an IC50 (the concentration that causes 50% inhibition) in the low nanomolar range for enzymatic activity and the mid-to-high nanomolar range for cellular functions like cytokine inhibition.[1][10] Always include a vehicle control (e.g., DMSO) in your experiments.

Quantitative Data Summary

The potency of a kinase inhibitor is typically described by its IC50 value, which can vary significantly between a purified enzyme assay and a whole-cell functional assay. Below is a table of representative IC50 values for selective ITK inhibitors, which can be used as a guide for experiments with this compound.

Assay Type Target Readout Representative IC50 Range Reference Compounds
Enzymatic Assay ITK Kinase Activity1 - 20 nMBenzimidazole compounds, BMS-509744, CPI-818[1][10]
Cell-Based Assay PLCγ1 Phosphorylation50 - 200 nMBMS-509744, CPI-818[1][4]
Cell-Based Assay IL-2 Production (Human Whole Blood)200 - 700 nMBenzimidazole compounds[1]
Cell-Based Assay T-Cell Proliferation100 - 500 nMPRN694[11]
Cell-Based Assay Th2 Cytokine (IL-4) Production200 - 800 nMBenzimidazole compounds[2]

Table 1: Representative IC50 values for selective ITK inhibitors in various assays. These values are approximate and should be determined empirically for this compound and your specific experimental system.

Visualized Pathways and Workflows

ITK Signaling Pathway and Inhibitor Action

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LCK LCK TCR->LCK Stimulation ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates Ca_Flux Ca²⁺ Flux PLCG1->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT Inhibitor This compound Inhibitor->ITK BLOCKS

Caption: Simplified ITK signaling cascade downstream of the T-cell receptor (TCR).

Experimental Workflow for Concentration Optimization

Optimization_Workflow start Start: Prepare T-Cells (e.g., purified CD4+) dose_response 1. Initial Dose-Response Assay (72h, e.g., CellTiter-Glo) start->dose_response determine_ic50 2. Determine IC50 & Non-Toxic Range (Use concentrations ≤ IC90 for function) dose_response->determine_ic50 phospho_assay 3. Confirm Pathway Inhibition (Western Blot for p-PLCγ1) (15-30 min post-stimulation) determine_ic50->phospho_assay functional_assays 4. Perform Functional Assays (Proliferation, Cytokine Production) determine_ic50->functional_assays Select Concentrations phospho_assay->functional_assays analyze 5. Analyze Data & Compare to Controls functional_assays->analyze

Caption: A stepwise workflow for optimizing this compound concentration.

Troubleshooting Guide

Q4: I am not observing any inhibition of T-cell proliferation or cytokine production. What are the possible causes?

A4: This issue can arise from several factors related to the inhibitor, cell stimulation, or assay conditions.

  • Inhibitor Concentration Too Low: The IC50 for cellular functions is often higher than the enzymatic IC50. Ensure your dose-response curve extends to a sufficiently high concentration (e.g., 10 µM) to capture the full inhibitory effect.

  • Suboptimal T-Cell Stimulation: ITK is downstream of the TCR, so potent stimulation is required to see the effects of its inhibition.[1] Ensure your anti-CD3/CD28 antibodies or other stimuli are used at their optimal concentrations.[12]

  • Incorrect Timing: For cytokine analysis, make sure you are measuring at the peak of production (e.g., 24-72 hours for secreted cytokines, or 4-6 hours post-restimulation for intracellular staining).

  • Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and that the vehicle (e.g., DMSO) is not degrading the compound. Prepare fresh dilutions for each experiment.

Troubleshooting Logic Tree: No Inhibition Observed

No_Inhibition_Troubleshooting start Problem: No Inhibition Effect q_conc Is inhibitor concentration high enough? (e.g., up to 10µM) start->q_conc q_stim Is T-cell stimulation optimal? q_conc->q_stim Yes sol_conc Solution: Increase concentration range in a new dose-response experiment. q_conc->sol_conc No q_timing Is the assay timing correct? q_stim->q_timing Yes sol_stim Solution: Titrate anti-CD3/CD28 antibodies or other stimuli. q_stim->sol_stim No q_compound Is the inhibitor stock viable? q_timing->q_compound Yes sol_timing Solution: Perform a time-course experiment to find peak response. q_timing->sol_timing No sol_compound Solution: Use a fresh vial of inhibitor and prepare new dilutions. q_compound->sol_compound No

Caption: A decision tree for troubleshooting lack of inhibitor effect.

Q5: My T-cells show high levels of cell death after treatment with this compound. Is the compound toxic?

A5: While highly selective ITK inhibitors are generally not cytotoxic at effective concentrations, cell death can occur for several reasons.

  • Excessively High Concentration: At very high concentrations (often >10 µM), off-target effects can lead to toxicity.[13] It is crucial to perform a viability assay (e.g., using CellTiter-Glo or a live/dead stain) to identify a non-toxic working range.[14]

  • Activation-Induced Cell Death (AICD): T-cells, particularly effector T-cells, can be sensitive to AICD. While ITK inhibition should reduce activation, suboptimal culture conditions or extreme stimulation could still contribute to cell death.

  • Poor Cell Health: Ensure the primary T-cells are healthy and have high viability (>95%) before starting the experiment. Overly dense or nutrient-deprived cultures can lead to cell death that is independent of the inhibitor's effect.

Q6: The inhibitory effect of the compound seems to decrease after 2-3 days in culture. Why is this happening?

A6: This can be due to compound stability or metabolism. Small molecule inhibitors can degrade in culture medium over time, especially at 37°C. If your assay runs for several days (e.g., a 5-day proliferation assay), consider replenishing the medium with freshly diluted inhibitor every 48-72 hours to maintain a consistent effective concentration.

Detailed Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the extent of T-cell division in response to stimulation.

Materials:

  • Isolated primary human or mouse T-cells

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Plate-bound anti-CD3 and soluble anti-CD28 antibodies[12]

  • This compound stock solution and vehicle (DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Cell Labeling: Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

  • Washing: Wash the cells 2-3 times with complete RPMI medium to remove excess CFSE.

  • Plating: Resuspend cells at 1 x 10^6 cells/mL. Add 100 µL of cell suspension to each well of a 96-well plate pre-coated with anti-CD3 antibody.

  • Inhibitor Addition: Prepare 2X serial dilutions of this compound. Add the inhibitor or vehicle control to the wells. Add soluble anti-CD28 to a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells and analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity.

Protocol 2: Intracellular Cytokine Staining for IL-4 and IFN-γ

This protocol allows for the simultaneous measurement of Th1 (IFN-γ) and Th2 (IL-4) cytokine production at a single-cell level.

Materials:

  • T-cells cultured under polarizing conditions (Th1 or Th2) or non-polarized T-cells, treated with this compound for 48-72 hours.

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation and Permeabilization buffers

  • Fluorescently-conjugated antibodies against CD4, IFN-γ, and IL-4.

Procedure:

  • Restimulation: After the initial culture period with the inhibitor, restimulate the T-cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.

  • Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes on ice.

  • Fix and Permeabilize: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions. This step is critical for allowing the antibodies to access intracellular targets.

  • Intracellular Staining: Add the anti-IFN-γ and anti-IL-4 antibodies to the permeabilized cells. Incubate for 30-45 minutes at room temperature, protected from light.

  • Analysis: Wash the cells and resuspend in FACS buffer. Analyze by flow cytometry, gating on CD4+ T-cells to determine the percentage of cells producing IFN-γ and IL-4.

Protocol 3: Western Blot for Phospho-PLCγ1

This protocol directly assesses the biochemical efficacy of this compound by measuring the phosphorylation of its immediate substrate, PLCγ1.

Materials:

  • Jurkat T-cells or primary T-cells

  • This compound

  • Anti-CD3 antibody (for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total PLCγ1

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Pre-treatment: Starve cells in serum-free media for 2-4 hours. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the T-cells with soluble anti-CD3 (10 µg/mL) for 5-15 minutes at 37°C. This is a rapid event.

  • Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

  • Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

  • Transfer & Blotting: Transfer the proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA or milk) for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-PLCγ1) overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total PLCγ1 to confirm equal protein loading.

References

preventing degradation of ITK inhibitor 5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ITK Inhibitor 5. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their experiments and prevent the degradation of this potent and selective covalent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment from the DMSO stock.

Q2: What are the potential degradation pathways for this compound in solution?

A2: this compound is a covalent inhibitor featuring an acrylamide functional group. This group is susceptible to degradation, primarily through two pathways:

  • Hydrolysis: The acrylamide moiety can undergo hydrolysis, especially under basic pH conditions, which would render the inhibitor inactive as it can no longer form a covalent bond with its target.

  • Reaction with Nucleophiles: The electrophilic nature of the acrylamide "warhead" makes it reactive towards nucleophiles. In experimental settings, this can include components of the cell culture media or assay buffer, such as thiols (e.g., dithiothreitol [DTT], β-mercaptoethanol, or glutathione).[1]

The indolylindazole core of the molecule is generally more stable, but prolonged exposure to light or strong oxidizing agents should be avoided.

Q3: My experimental results are inconsistent. Could the inhibitor be degrading?

A3: Inconsistent results, such as a loss of inhibitory activity over time, can be a sign of compound degradation. To troubleshoot this, consider the following:

  • Age of the solution: Always use freshly prepared dilutions in your aqueous assay buffer. Avoid using aqueous solutions of the inhibitor that have been stored for an extended period.

  • Buffer components: Check if your buffer contains nucleophilic species that could react with the acrylamide group. If possible, perform control experiments to assess the stability of the inhibitor in your specific buffer system.

  • Storage of stock solution: Ensure your DMSO stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.

Q4: How can I assess the stability of this compound in my experimental conditions?

A4: To assess the stability, you can perform a time-course experiment. Prepare your final dilution of the inhibitor in the assay buffer and incubate it at the experimental temperature. At different time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and test its activity in your assay. A decrease in potency over time would indicate instability under those conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory activity 1. Inhibitor degradation: The compound may have degraded due to improper storage or handling. 2. Precipitation: The inhibitor may have precipitated out of the aqueous solution. 3. Incorrect concentration: Errors in dilution calculations.1. Prepare fresh dilutions from a new aliquot of the DMSO stock solution. 2. Visually inspect the solution for any precipitate. If solubility is an issue, consider the use of a mild surfactant like Tween-20 or reducing the final concentration. 3. Double-check all dilution calculations.
Decreasing activity in long-term experiments Instability in aqueous buffer: The acrylamide moiety may be hydrolyzing or reacting with buffer components over time.1. Prepare fresh inhibitor solutions and add them to the experiment at different time points if possible. 2. If the buffer contains nucleophiles (e.g., DTT), consider if they are essential for the experiment or if their concentration can be reduced. 3. Perform a stability assessment as described in FAQ Q4.
Variability between experiments 1. Inconsistent solution preparation: Differences in the age of the diluted inhibitor solution. 2. Freeze-thaw cycles: Repeated freezing and thawing of the main DMSO stock.1. Standardize the protocol for preparing and using the inhibitor solution, ensuring it is freshly diluted for each experiment. 2. Aliquot the DMSO stock into single-use vials to avoid multiple freeze-thaw cycles.

Data Summary

Condition Potential for Degradation Notes
Acidic pH (pH < 6) Low to ModerateHydrolysis can occur, but is generally slower than in basic conditions.
Neutral pH (pH 6-8) ModerateStability is dependent on buffer components and temperature. Reaction with nucleophiles is possible.
Basic pH (pH > 8) HighAlkaline hydrolysis of the acrylamide is more rapid.[2][3]
Presence of Thiols (e.g., DTT, GSH) HighThe acrylamide group will react with thiols via Michael addition.[1]
Elevated Temperature Moderate to HighIncreased temperature will accelerate the rate of degradation.
Exposure to Light ModerateAs a general precaution for complex organic molecules, protection from light is recommended to prevent photodegradation.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, nuclease-free microcentrifuge tubes

    • Appropriate aqueous experimental buffer

  • Preparation of DMSO Stock Solution (10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out a precise amount of the solid inhibitor.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 396.39 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the solid inhibitor.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Aqueous Working Solution:

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your final aqueous experimental buffer to achieve the desired working concentration.

    • Important: Prepare the aqueous working solution immediately before use. Do not store the inhibitor in aqueous buffer for extended periods.

    • Ensure the final concentration of DMSO in your experiment is consistent across all conditions and is at a level that does not affect your experimental system (typically ≤ 0.1%).

Visualizations

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Signal ITK_inactive ITK (Inactive) Lck->ITK_inactive Phosphorylates ITK_active ITK (Active) ITK_inactive->ITK_active PLCg1 PLCγ1 ITK_active->PLCg1 Phosphorylates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 Cytokine Cytokine Production NFAT->Cytokine NFkB->Cytokine AP1->Cytokine Inhibitor This compound (Covalent) Inhibitor->ITK_active Inhibits

Caption: Simplified ITK signaling pathway downstream of the T-Cell Receptor (TCR).

Troubleshooting_Workflow start Start: Inconsistent or No Inhibitor Activity check_solubility Is there visible precipitate in the aqueous solution? start->check_solubility check_prep Was the aqueous solution prepared fresh? check_solubility->check_prep No action_solubility Lower final concentration or add a mild surfactant. check_solubility->action_solubility Yes check_stock How was the DMSO stock stored? check_prep->check_stock Yes action_prep Prepare fresh aqueous solution from DMSO stock for each experiment. check_prep->action_prep No check_buffer Does the buffer contain nucleophiles (e.g., DTT)? check_stock->check_buffer Aliquoted, -80°C action_stock Use a new, single-use aliquot of DMSO stock. check_stock->action_stock Multiple freeze-thaws or improper temp action_buffer Consider buffer exchange or assess inhibitor stability in buffer. check_buffer->action_buffer Yes end Re-run Experiment check_buffer->end No, other issue suspected solubility_yes Yes solubility_no No prep_yes Yes prep_no No stock_good Aliquoted, -80°C stock_bad Multiple freeze-thaws or improper temp buffer_yes Yes buffer_no No action_solubility->end action_prep->end action_stock->end action_buffer->end

Caption: Troubleshooting workflow for this compound activity issues.

References

Technical Support Center: ITK Inhibitor 5 Cytotoxicity in Primary T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists investigating the cytotoxic effects of ITK inhibitor 5 in primary T-cells. While specific experimental data on the cytotoxicity of this compound in primary T-cells is not publicly available, this resource offers comprehensive information based on the known mechanisms of ITK inhibition and data from studies on other selective ITK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also referred to as compound 27 in its discovery publication, is a potent and selective covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] It also shows inhibitory activity against Bruton's tyrosine kinase (BTK).[1]

Q2: What is the mechanism of action of ITK inhibitors?

A2: ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[3][4] Upon TCR activation, ITK is activated and phosphorylates downstream targets, leading to T-cell activation, proliferation, and cytokine release. ITK inhibitors block the kinase activity of ITK, thereby disrupting this signaling cascade and modulating T-cell responses.[3][4]

Q3: What are the expected cytotoxic effects of ITK inhibitors on primary T-cells?

A3: Inhibition of ITK in T-cells can lead to several outcomes, including:

  • Reduced Proliferation: By blocking TCR signaling, ITK inhibitors can prevent T-cell proliferation in response to stimulation.

  • Induction of Apoptosis: Disruption of survival signals mediated by ITK can lead to programmed cell death (apoptosis) in T-cells.

  • Altered Cytokine Production: ITK inhibition can modulate the secretion of cytokines by T-cells.

Q4: Is there specific cytotoxicity data for this compound on primary T-cells?

A4: As of the latest available information, specific quantitative data on the cytotoxicity (e.g., IC50 for cell viability, apoptosis rates) of this compound on primary T-cells has not been published. The initial characterization was performed on the Jurkat T-cell line.[2] Researchers should perform their own dose-response experiments to determine the cytotoxic effects on primary T-cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent primary T-cell viability or activation state.Ensure consistent isolation and handling procedures for primary T-cells. Use freshly isolated cells and a standardized activation protocol.
Inaccurate inhibitor concentration.Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
Low or no observed cytotoxicity. Inhibitor concentration is too low.Perform a dose-response curve to determine the optimal concentration range.
Insufficient incubation time.Optimize the incubation time for the cytotoxicity assay (e.g., 24, 48, 72 hours).
Primary T-cells are in a resting state.Cytotoxicity may be more pronounced in activated T-cells. Co-stimulate T-cells with anti-CD3/CD28 antibodies.
High background cell death in control wells. Poor primary T-cell viability post-isolation.Optimize the isolation protocol to minimize cell stress. Use appropriate culture media and supplements.
Contamination of cell culture.Maintain sterile technique and regularly check for contamination.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

This protocol provides a general guideline for the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent purification of T-cells.

Materials:

  • Ficoll-Paque™ PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Recombinant human IL-2

Procedure:

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

  • Wash the PBMCs twice with PBS.

  • Resuspend the PBMC pellet and add the RosetteSep™ Human T Cell Enrichment Cocktail.

  • Incubate for 20 minutes at room temperature.

  • Layer the cell suspension over Ficoll-Paque™ and centrifuge as in step 3.

  • Collect the enriched T-cell fraction.

  • Wash the T-cells and resuspend in complete RPMI-1640 medium.

  • For activation, culture T-cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.

Protocol 2: T-Cell Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxicity of this compound using a luminescence-based cell viability assay.

Materials:

  • Primary human T-cells

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Plate primary T-cells (activated or resting) in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how to present cytotoxicity data for an ITK inhibitor based on findings for similar compounds.

Table 1: Inhibitory Activity of this compound

Target IC50 (nM)
ITK5.6[1]
BTK25[1]

Table 2: Example Cytotoxicity Data of a Selective ITK Inhibitor in Primary T-Cells (Illustrative)

Cell Type Treatment Concentration (µM) Cell Viability (%) Apoptosis (%)
Activated Primary T-CellsVehicle Control-1005
ITK Inhibitor X0.18515
ITK Inhibitor X15045
ITK Inhibitor X101580

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Visualizations

Signaling Pathway

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 ITK ITK Lck->ITK LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Cell_Activation T-Cell Activation, Proliferation, Cytokine Release NFAT->Cell_Activation NFkB NF-κB Activation PKC->NFkB NFkB->Cell_Activation Inhibitor This compound Inhibitor->ITK

Caption: Simplified ITK signaling pathway in T-cells.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate Primary T-Cells Activation Activate T-Cells (optional) Isolation->Activation Plating Plate T-Cells Activation->Plating Treatment Add Inhibitor to Cells Plating->Treatment Inhibitor_Prep Prepare ITK Inhibitor 5 Dilutions Inhibitor_Prep->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Analyze Data (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Technical Support Center: Optimizing Experiments with ITK Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ITK Inhibitor 5 (also known as Soquelitinib or CPI-818). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as Soquelitinib or CPI-818, is an orally active and highly selective covalent inhibitor of the Interleukin-2-inducible T-cell kinase (ITK)[1]. ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation[2]. By covalently binding to a cysteine residue in the ATP-binding site of ITK, this compound irreversibly blocks its kinase activity[2]. This disruption of ITK-mediated signaling leads to the modulation of T-cell responses, including the inhibition of pro-inflammatory cytokine production[3].

Q2: What are the primary applications of this compound in research?

A2: this compound is utilized in a variety of research models for T-cell mediated diseases. Its ability to suppress Th2 and Th17 responses while promoting a Th1-skewed immune response makes it a valuable tool for studying[2][3]:

  • Autoimmune and Inflammatory Diseases: It has been shown to be effective in murine models of asthma, pulmonary fibrosis, systemic sclerosis, and psoriasis[1][2].

  • T-Cell Malignancies: The inhibitor has demonstrated anti-tumor activity in preclinical models of T-cell lymphomas[3][4].

  • Cancer Immunotherapy: By reducing T-cell exhaustion and enhancing the activity of cytotoxic CD8+ T-cells, it shows potential as a novel cancer immunotherapy agent.

Q3: How should I prepare and store this compound for my experiments?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, the inhibitor can be formulated for oral administration. Always refer to the manufacturer's specific instructions for optimal storage and handling.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Possible Cause 1: Inconsistent Cell Health and Density

  • Solution: Ensure that cells, such as the commonly used Jurkat T-cell line, are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Use a consistent seeding density across all wells and plates.

Possible Cause 2: Incomplete or Variable T-Cell Activation

  • Solution: The method of T-cell stimulation is critical. For Jurkat cells, a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies, can be used for activation[5][6]. Ensure that the stimulating agents are fresh and used at a consistent concentration and incubation time.

Possible Cause 3: Inhibitor Precipitation or Degradation

  • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. When diluting in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation.

Issue 2: Unexpected or Off-Target Effects

Possible Cause 1: Inhibition of Other Kinases

  • Solution: While this compound is highly selective, it can exhibit some off-target activity, particularly at higher concentrations. The related Tec kinase, BTK, is a known off-target. To confirm that the observed phenotype is due to ITK inhibition, consider the following controls:

    • Use a structurally unrelated ITK inhibitor as a comparator.

    • Perform experiments in cell lines with ITK knocked down or knocked out to see if the inhibitor's effect is ablated.

    • If available, use a cell line that does not express ITK but expresses the potential off-target kinase.

Possible Cause 2: Cytotoxicity at High Concentrations

  • Solution: Always perform a dose-response curve for cell viability in parallel with your functional assays. Use a concentration range that effectively inhibits ITK without significantly impacting cell viability. Assays such as MTT or ATP-based luminescence assays can be used to assess cytotoxicity.

Issue 3: Difficulty in Reproducing Western Blot Results for ITK Pathway Analysis

Possible Cause 1: Weak or No Signal for Phosphorylated Proteins

  • Solution: Phosphorylated proteins in the ITK signaling pathway can be transient. Optimize the stimulation time and ensure that cell lysates are prepared quickly on ice with phosphatase inhibitors included in the lysis buffer. Ensure the primary antibodies are validated for the specific application and used at the recommended dilution.

Possible Cause 2: High Background on the Western Blot

  • Solution: Optimize the blocking step by trying different blocking agents (e.g., BSA instead of non-fat dry milk) and increasing the blocking time. Ensure thorough washing steps between antibody incubations.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (Soquelitinib/CPI-818)

TargetAssay TypeIC50 (nM)Reference
ITKEnzymatic Assay2.3[Corvus Pharma]
BTKEnzymatic Assay>1000[Corvus Pharma]
IL-2 SecretionJurkat T-cells136[3]

Table 2: Kinase Selectivity Profile of Soquelitinib (CPI-818)

Kinase% Inhibition at 1 µM
ITK>95%
8 other kinases≥65%

Data from a kinome scan of soquelitinib at a single concentration of 1.0 µM.

Experimental Protocols

Protocol 1: Jurkat T-Cell Activation and IL-2 Secretion Assay (ELISA)

This protocol describes the measurement of IL-2 secretion from Jurkat T-cells following stimulation and treatment with this compound.

Materials:

  • Jurkat E6-1 cells

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • This compound

  • Human IL-2 ELISA kit

  • 96-well flat-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a DMSO vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Cell Stimulation: Prepare a stimulation cocktail of PMA (50 ng/mL) and Ionomycin (1 µg/mL) in culture medium[5]. Add 100 µL of the stimulation cocktail to each well (final volume 200 µL). Include unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator[5].

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of IL-2 in each sample from the standard curve. Determine the IC50 value of this compound for IL-2 secretion.

Protocol 2: Western Blot Analysis of ITK Signaling Pathway

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the ITK signaling cascade, such as PLCγ1.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PLCγ1, anti-total-PLCγ1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells to the desired density. Pre-treat cells with this compound or DMSO vehicle control for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-10 minutes at 37°C[7].

  • Cell Lysis: Immediately place the cells on ice, wash with ice-cold PBS, and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-PLCγ1) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Visualizations

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT ITK_Inhibitor_5 This compound ITK_Inhibitor_5->ITK

Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation.

Experimental_Workflow_ITK_Inhibition_Assay cluster_invitro In Vitro Cell-Based Assay start Seed Jurkat T-cells (1x10^5 cells/well) inhibitor_treatment Pre-treat with This compound (1-2h) start->inhibitor_treatment stimulation Stimulate with PMA/Ionomycin (24h) inhibitor_treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection elisa Perform IL-2 ELISA supernatant_collection->elisa data_analysis Analyze Data (Calculate IC50) elisa->data_analysis

Caption: Workflow for an in vitro ITK inhibition assay measuring IL-2 secretion.

Troubleshooting_Logic start Inconsistent Experimental Results check_cells Are cells healthy and at consistent density? start->check_cells check_activation Is T-cell activation consistent? start->check_activation check_inhibitor Is the inhibitor soluble and stable? start->check_inhibitor check_off_target Could there be off-target effects? start->check_off_target solution_cells Optimize cell culture and seeding check_cells->solution_cells No solution_activation Standardize stimulation protocol check_activation->solution_activation No solution_inhibitor Prepare fresh dilutions and check solubility check_inhibitor->solution_inhibitor No solution_off_target Use controls (e.g., knockdown cells) check_off_target->solution_off_target Yes

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Addressing Poor Bioavailability of ITK Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor in vivo bioavailability of the Interleukin-2-inducible T-cell Kinase (ITK) inhibitor, designated here as ITK Inhibitor 5.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our mouse models after oral administration. What are the likely causes?

A1: Poor oral bioavailability of small molecule inhibitors like this compound is a common challenge and can stem from several factors. The most frequent causes include:

  • Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and crystalline, leading to poor dissolution in the gastrointestinal (GI) tract. This is a primary barrier to absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (the "first-pass effect") can substantially reduce the amount of active drug that reaches the bloodstream.

  • Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are present in the intestinal wall.

Q2: What are the initial steps we should take to troubleshoot the poor bioavailability of this compound?

A2: A systematic approach is recommended. First, characterize the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key initial experiments include determining its aqueous solubility at different pH values and assessing its metabolic stability in liver microsomes. Based on these findings, you can then select an appropriate formulation strategy to enhance its bioavailability.

Q3: What are some common formulation strategies to improve the oral bioavailability of a compound like this compound?

A3: Several formulation strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.

  • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (su-SNEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.

  • Use of Excipients: Including solubility enhancers, such as cyclodextrins, in the formulation can improve dissolution.

Q4: How can we assess if a new formulation of this compound is effective in vivo?

A4: The most direct way is to conduct a pharmacokinetic (PK) study in an animal model, such as mice or rats. This involves administering the new formulation and a control (e.g., a simple suspension of the drug) to different groups of animals and then collecting blood samples at various time points to measure the plasma concentration of the drug. Key PK parameters to compare are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). A significant increase in AUC and Cmax for the new formulation would indicate improved bioavailability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Very low or undetectable plasma levels of this compound.Poor aqueous solubility.1. Determine the Biopharmaceutics Classification System (BCS) class of the compound. 2. Employ solubility enhancement techniques such as creating an amorphous solid dispersion (ASD) or a lipid-based formulation like su-SNEDDS.
High variability in plasma concentrations between individual animals.pH-dependent solubility; food effects.1. Test the solubility of this compound at various pH levels to mimic the GI tract. 2. Consider formulations that are less sensitive to pH, such as ASDs. 3. Standardize feeding protocols for in vivo studies (e.g., fasting overnight before dosing).
Discrepancy between in vitro potency and in vivo efficacy.Extensive first-pass metabolism in the liver.1. Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (pharmacokinetic boosting) in preclinical models to assess the impact on exposure.
Lower than expected exposure despite good solubility.Efflux by intestinal transporters (e.g., P-gp, BCRP).1. Use in vitro Caco-2 cell permeability assays to determine if this compound is a substrate for efflux transporters. 2. Explore formulations that can inhibit or bypass these transporters, such as certain lipid-based systems.

Data Presentation

The following tables present hypothetical pharmacokinetic data for "this compound" in rats, demonstrating the potential improvement in bioavailability when switching from a simple suspension to a supersaturable self-nanoemulsifying drug delivery system (su-SNEDDS) formulation. This data is representative of what might be observed in a preclinical study.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Relative Bioavailability (%)
Drug Suspension150 ± 354.0 ± 1.0980 ± 210100
su-SNEDDS780 ± 1501.5 ± 0.54500 ± 850459

Data are presented as mean ± standard deviation.

Table 2: Summary of Bioavailability Enhancement

Parameter Fold Increase (su-SNEDDS vs. Suspension)
Cmax 5.2
AUC (0-24h) 4.6

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound Formulations in Mice

1. Objective: To determine and compare the pharmacokinetic profiles of this compound administered orally as a drug suspension versus a novel formulation (e.g., su-SNEDDS) in male C57BL/6 mice.

2. Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose in water)

  • Components for su-SNEDDS formulation (e.g., oil, surfactant, co-surfactant)

  • Male C57BL/6 mice (8-10 weeks old, 20-25 g)

  • Oral gavage needles (20-gauge, 1.5 inch)

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Analytical standards and reagents for LC-MS/MS analysis

3. Animal Handling and Dosing:

  • Acclimatize mice for at least 3 days before the experiment.

  • Fast mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide mice into two groups (n=3-5 per time point per group): Group 1 (Drug Suspension) and Group 2 (su-SNEDDS Formulation).

  • Prepare the dosing formulations at a concentration to achieve a final dose of 10 mg/kg in a dosing volume of 10 mL/kg.

  • Administer the respective formulation to each mouse via oral gavage.

4. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) via retro-orbital sinus or tail vein at the following time points post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Immediately transfer blood samples into pre-chilled microcentrifuge tubes containing anticoagulant.

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.

5. Bioanalysis:

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Prepare a standard curve using known concentrations of this compound in blank mouse plasma.

6. Data Analysis:

  • Calculate the mean plasma concentrations at each time point for each formulation group.

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, and AUC (Area Under the Curve).

  • Calculate the relative bioavailability of the su-SNEDDS formulation compared to the drug suspension.

Mandatory Visualizations

Signaling Pathway

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_Activation PKC Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression PKC_Activation->Gene_Expression

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Bioanalysis & Data Interpretation Formulation1 This compound (Drug Suspension) Dosing Oral Gavage in Mice (10 mg/kg) Formulation1->Dosing Formulation2 This compound (su-SNEDDS) Formulation2->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation LCMS LC-MS/MS Analysis Plasma_Isolation->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK_Analysis Bioavailability Compare Bioavailability PK_Analysis->Bioavailability

Technical Support Center: Controlling for Off-Target Kinase Activity of ITK Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target kinase activity of ITK Inhibitor 5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule designed to selectively inhibit Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK plays a crucial role in T-cell receptor (TCR) signaling, making it a key target for modulating T-cell mediated immune responses.[1][2][3]

Q2: Why is it important to control for off-target kinase activity?

While this compound is designed to be selective for ITK, like most kinase inhibitors, it may bind to and inhibit other kinases, especially those with similar ATP-binding pockets. These "off-target" effects can lead to unintended biological consequences, misinterpretation of experimental results, and potential toxicity.[4][5][6][7][8] Therefore, it is critical to identify and control for these off-target activities to ensure that the observed phenotype is a direct result of ITK inhibition.

Q3: What are the known or potential off-targets of ITK inhibitors?

Q4: How can I determine the selectivity profile of this compound in my experimental system?

The most comprehensive method is to perform a kinome-wide selectivity profiling screen. This involves testing the inhibitor against a large panel of recombinant kinases (often over 400) to determine its inhibitory activity at various concentrations. Several commercial services offer such profiling, often referred to as "kinome scanning".[15][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. The observed phenotype may be due to inhibition of an off-target kinase.1. Perform a kinase selectivity profile: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated ITK inhibitor: If a similar phenotype is observed with a different chemical scaffold, it is more likely to be an on-target effect. 3. Rescue experiment: In a cell line, express a mutated, inhibitor-resistant form of ITK. If the phenotype is reversed, it confirms the effect is ITK-dependent.[11]
Observed effect does not correlate with ITK inhibition in the cell-based assay. 1. The inhibitor may have poor cell permeability. 2. The inhibitor is being actively transported out of the cell. 3. The intracellular ATP concentration is high, leading to competition.1. Confirm target engagement in cells: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the inhibitor is binding to ITK within the cell. 2. Titrate the inhibitor concentration: Determine the optimal concentration range for your specific cell type and experimental conditions. 3. Measure downstream signaling: Use Western blotting to check the phosphorylation status of known downstream targets of ITK (e.g., PLCγ1) to confirm pathway inhibition.[11][17][18][19]
Discrepancy between biochemical IC50 and cellular EC50 values. This is a common occurrence and can be due to factors mentioned above (cell permeability, efflux pumps, ATP competition).This does not necessarily invalidate your results. It is crucial to demonstrate target engagement and downstream pathway modulation in your cellular system. Use the cellular EC50 for designing in-cell and in-vivo experiments.
Toxicity or cell death observed at effective concentrations. This could be due to inhibition of an essential off-target kinase.1. Consult the kinome scan data: Identify any inhibited kinases that are known to be critical for cell survival. 2. Lower the inhibitor concentration: Use the lowest effective concentration to minimize off-target effects. 3. Compare with other ITK inhibitors: Test if other, more selective ITK inhibitors show similar toxicity.

Quantitative Data: Kinase Inhibition Profile

Since a comprehensive public kinome scan for "this compound" is not available, the following table presents data for closely related and well-characterized ITK inhibitors to provide an illustrative example of expected selectivity.

Table 1: Illustrative IC50 Values of Select ITK Inhibitors against Various Kinases

KinaseThis compound (compound 27) IC50 (nM)PRN694 IC50 (nM)BMS-509744 IC50 (nM)Ibrutinib IC50 (nM)
ITK 5.6 [8]0.3 [13]19 [20][21][22]10.7
BTK25[8]1.3[13]>10000.5
RLK (TXK)Not Available1.3 [13]>100048
TECNot Available4.6>10002.1
EGFRNot Available>1000>10009.5
LCKNot Available13053>1000
CSKNot AvailableNot AvailableNot Available21

Note: Data for ibrutinib is provided to illustrate the potential for off-target effects within the broader class of Tec family kinase inhibitors. Lower IC50 values indicate higher potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for determining the IC50 value of this compound against a panel of kinases.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • This compound (serial dilutions)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose or filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted inhibitor to each well. Include a "no inhibitor" control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[23]

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose or filter paper.

  • Wash the paper extensively to remove unincorporated radiolabeled ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Western Blot for Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of a downstream target of ITK, such as PLCγ1, in a cellular context.[11][17][18][19][24]

Materials:

  • T-cell line (e.g., Jurkat)

  • This compound

  • TCR-stimulating agent (e.g., anti-CD3/anti-CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-PLCγ1, anti-total-PLCγ1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[24]

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against phospho-PLCγ1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against total PLCγ1 and a loading control (e.g., GAPDH) to ensure equal protein loading.[17]

  • Quantify the band intensities to determine the effect of the inhibitor on PLCγ1 phosphorylation.

Visualizations

ITK Signaling Pathway

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Downstream Downstream Signaling (NFAT, NF-κB, AP-1) Ca_flux->Downstream PKC->Downstream Inhibitor This compound Inhibitor->ITK Off_Target_Validation_Workflow Start Start: Unexpected Phenotype Observed KinomeScan Biochemical Screen: Kinome Scan Start->KinomeScan IdentifyHits Identify Potential Off-Targets KinomeScan->IdentifyHits CellularAssay Cellular Validation: Western Blot for Downstream Targets IdentifyHits->CellularAssay RescueExp Genetic Validation: Resistant Mutant Expression IdentifyHits->RescueExp UnrelatedInhibitor Pharmacological Validation: Structurally Unrelated Inhibitor IdentifyHits->UnrelatedInhibitor Conclusion Conclusion: On-Target vs. Off-Target Effect CellularAssay->Conclusion RescueExp->Conclusion UnrelatedInhibitor->Conclusion Troubleshooting_Logic Problem Problem: Inconsistent Results IsItOnTarget Is the effect on-target? Problem->IsItOnTarget YesOnTarget Yes IsItOnTarget->YesOnTarget   NoOffTarget No (Potential Off-Target) IsItOnTarget->NoOffTarget   CheckCellular Check Cellular Target Engagement YesOnTarget->CheckCellular CheckDownstream Check Downstream Signaling YesOnTarget->CheckDownstream OptimizeDose Optimize Inhibitor Concentration YesOnTarget->OptimizeDose ValidateOffTarget Validate Off-Target (See Workflow) NoOffTarget->ValidateOffTarget

References

Validation & Comparative

Validating ITK Inhibitor 5 Activity: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for validating the function of Interleukin-2-inducible T-cell kinase (ITK) in cellular signaling: the use of a specific small molecule inhibitor, ITK inhibitor 5, and the application of small interfering RNA (siRNA) for gene knockdown. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate technique for their specific research needs and in accurately interpreting their results.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data gathered from various studies to compare the efficacy of this compound and siRNA-mediated knockdown of ITK. It is important to note that the data presented here are compiled from different studies, and direct head-to-head comparisons in a single experimental setting are limited in the current literature.

ParameterThis compoundITK siRNA KnockdownReference
Target Specificity IC50: 5.6 nM (ITK), 25 nM (BTK)High specificity for ITK mRNA[1][2]
ITK Protein Level No direct effect on protein levelSignificant reduction in ITK protein expression[3]
Downstream Signaling
pPLCγ1 InhibitionInhibition of PLCγ1 phosphorylationReduction in PLCγ1 phosphorylation[2][4]
IL-2 SecretionInhibition of IL-2 secretionSignificant reduction in IL-2 secretion[1][5]
Functional Outcome
T-Cell ProliferationInhibition of T-cell proliferationReduction in T-cell proliferation[1][3]
Calcium FluxInhibition of calcium mobilizationAttenuation of calcium mobilization[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

siRNA-Mediated Knockdown of ITK in Jurkat Cells

This protocol describes the transient knockdown of ITK in Jurkat T-cells using siRNA.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • ITK-specific siRNA (e.g., Dharmacon SMARTpool or individual validated siRNAs)

  • Control non-targeting siRNA

  • Electroporation buffer

  • Electroporator (e.g., Bio-Rad Gene Pulser)

  • 6-well culture plates

Procedure:

  • Culture Jurkat cells to a density of 1 x 10^6 cells/mL.

  • On the day of transfection, centrifuge the required number of cells and resuspend the cell pellet in electroporation buffer at a concentration of 10 x 10^6 cells/mL.

  • Add the ITK-specific siRNA or control siRNA to the cell suspension to a final concentration of 100 nM.

  • Transfer the cell-siRNA mixture to an electroporation cuvette.

  • Electroporate the cells using optimized parameters for Jurkat cells.

  • Immediately after electroporation, transfer the cells to a 6-well plate containing pre-warmed complete RPMI-1640 medium.

  • Incubate the cells for 48-72 hours before proceeding with downstream assays.

  • Validate the knockdown efficiency by Western blot analysis of ITK protein levels.

Treatment of Jurkat Cells with this compound

This protocol outlines the treatment of Jurkat cells with this compound to assess its effect on cellular functions.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well culture plates

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the cells for the desired time period (e.g., 1-24 hours) depending on the assay.

  • Proceed with downstream functional assays such as cell viability, cytokine secretion, or Western blot for signaling pathway analysis.

Western Blot for ITK and Phospho-PLCγ1

This protocol is for the detection of total ITK and phosphorylated PLCγ1 (pPLCγ1) protein levels by Western blot.

Materials:

  • Treated or transfected Jurkat cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ITK, anti-pPLCγ1 (Tyr783), anti-PLCγ1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

IL-2 ELISA

This protocol describes the quantification of IL-2 secreted into the cell culture supernatant.

Materials:

  • Cell culture supernatants from treated or transfected cells

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with the provided blocking buffer.

  • Add the cell culture supernatants and the IL-2 standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-2 in the samples based on the standard curve.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibition Points of Intervention TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 ITK ITK SLP76->ITK Recruitment PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Downstream Signaling\n(Ca2+ flux, NFAT activation) Downstream Signaling (Ca2+ flux, NFAT activation) PLCg1->Downstream Signaling\n(Ca2+ flux, NFAT activation) Inhibitor5 This compound Inhibitor5->ITK Inhibits Kinase Activity siRNA ITK siRNA siRNA->ITK Prevents Translation ITK_mRNA ITK mRNA siRNA->ITK_mRNA Degradation ITK_mRNA->ITK Translation

Caption: ITK Signaling Pathway and Intervention Points.

Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays Jurkat Jurkat Cells Inhibitor This compound Jurkat->Inhibitor siRNA ITK siRNA Jurkat->siRNA Western Western Blot (ITK, pPLCγ1) Inhibitor->Western ELISA IL-2 ELISA Inhibitor->ELISA Viability Cell Viability Assay Inhibitor->Viability Calcium Calcium Flux Assay Inhibitor->Calcium siRNA->Western siRNA->ELISA siRNA->Viability siRNA->Calcium

Caption: Experimental Workflow for Validation.

References

A Head-to-Head Comparison of ITK Inhibitors: Compound 5 vs. BMS-509744

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of T-cell targeted therapies, inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK) have emerged as promising candidates for the treatment of inflammatory diseases and T-cell malignancies. This guide provides a detailed, data-driven comparison of two notable ITK inhibitors: ITK inhibitor 5 and BMS-509744, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Quantitative Data

The following tables summarize the core biochemical and cellular activities of this compound and BMS-509744, offering a clear comparison of their potency and selectivity.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundBMS-509744
ITK IC50 (Enzymatic) 5.6 nM[1][2]19 nM[3][4][][6][7][8]
BTK IC50 (Enzymatic) 25 nM[1][2]4.1 µM[9]
Cellular IC50 (IL-2 Secretion) Data not available72 - 390 nM (cell type dependent)[9]
Cellular IC50 (Ca2+ Mobilization) Data not available52 nM (in Jurkat T-cells)[9]
Cellular IC50 (T-cell Proliferation) Data not available430 nM (primary human T-cells)[9]

Table 2: Kinase Selectivity Profile of BMS-509744

KinaseIC50Fold Selectivity vs. ITK
ITK 19 nM 1
Fyn1.1 µM>57
IR (Insulin Receptor)1.1 µM>57
Lck2.4 µM>126
Btk4.1 µM>215
Other Tec Family Kinases->200[4][6][7][10]
Broad Panel of Other Kinases->30-55[4][][6][7][10]

A broad kinase selectivity profile for this compound is not publicly available.

Mechanism of Action

Both this compound and BMS-509744 target the ATP-binding site of ITK. BMS-509744 is confirmed to be an ATP-competitive inhibitor.[3][][7] This mode of action prevents the phosphorylation of ITK's downstream substrates, thereby blocking the T-cell receptor (TCR) signaling cascade. This compound is described as a covalent inhibitor.[1]

In Vitro and In Vivo Efficacy

BMS-509744 has demonstrated a broad range of activities both in cell-based assays and in animal models. In vitro, it effectively reduces TCR-induced functions such as the phosphorylation of phospholipase C gamma 1 (PLCγ1), calcium mobilization, IL-2 secretion, and T-cell proliferation.[3][][6][7][8][9] In vivo, BMS-509744 has shown significant efficacy in a mouse model of ovalbumin-induced allergy/asthma, where it diminishes lung inflammation.[3][4][6][8] It also suppresses the production of IL-2 in mice following the administration of an anti-T-cell receptor antibody.[3][6][8] Furthermore, topical application of BMS-509744 has been shown to ameliorate imiquimod-induced psoriasis-like skin inflammation in mice.[1]

This compound , being a more recently described compound, has less publicly available in vivo data. Its potent enzymatic inhibition of ITK suggests it would have significant effects on T-cell function, but further in vivo studies are needed to fully characterize its efficacy profile.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context of these inhibitors, the following diagrams, generated using Graphviz, depict the ITK signaling pathway and a general experimental workflow for evaluating ITK inhibitors.

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK activation PIP3 PIP3 PI3K->PIP3 PIP3->ITK recruitment PLCG1 PLCγ1 ITK->PLCG1 phosphorylation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFAT NFAT Ca_Mobilization->NFAT NFkB_AP1 NF-κB / AP-1 PKC->NFkB_AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB_AP1->Gene_Expression Inhibitor This compound / BMS-509744 Inhibitor->ITK

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Biochemical Kinase Assay (IC₅₀ determination) Cellular_Assays Cell-Based Assays (e.g., IL-2 secretion, Ca²⁺ flux) Enzymatic_Assay->Cellular_Assays Selectivity_Profiling Kinase Selectivity Panel Cellular_Assays->Selectivity_Profiling Animal_Model Disease Model (e.g., OVA-induced asthma) Selectivity_Profiling->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: General experimental workflow for the evaluation of ITK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these inhibitors.

Biochemical ITK Kinase Assay (General)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the ITK enzyme.

  • Procedure: Recombinant ITK enzyme is incubated with a specific substrate (e.g., a peptide or protein substrate) and ATP in a suitable buffer. The inhibitor is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity (33P-ATP), fluorescence, or luminescence. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular IL-2 Secretion Assay (for BMS-509744)
  • Objective: To measure the effect of the inhibitor on T-cell activation by quantifying IL-2 secretion.

  • Cell Lines: Jurkat T-cells, EL4 T-cells, murine splenocytes, or human peripheral blood mononuclear cells (PBMCs).

  • Procedure: Cells are pre-incubated with varying concentrations of the inhibitor before being stimulated with an anti-CD3 antibody to activate the TCR pathway. After a 24-hour incubation, the cell supernatant is collected. The concentration of secreted IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 is determined from the dose-response curve.

In Vivo Ovalbumin (OVA)-Induced Allergy/Asthma Model (for BMS-509744)
  • Objective: To evaluate the in vivo efficacy of the inhibitor in a model of allergic airway inflammation.

  • Animal Model: BALB/c mice.

  • Procedure:

    • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).

    • Challenge: Sensitized mice are subsequently challenged with aerosolized OVA on multiple consecutive days to induce an allergic inflammatory response in the lungs.

    • Treatment: The inhibitor (BMS-509744) or vehicle is administered to the mice, typically via subcutaneous injection, prior to the OVA challenges.

    • Analysis: After the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze the infiltration of inflammatory cells, particularly eosinophils. Lungs may also be harvested for histological analysis and cytokine measurements.

Conclusion

Both this compound and BMS-509744 are potent inhibitors of ITK. BMS-509744 is a well-characterized compound with demonstrated in vitro and in vivo efficacy and a favorable selectivity profile. It serves as a valuable tool compound for studying the role of ITK in various biological processes and as a benchmark for the development of new ITK inhibitors.

This compound displays superior enzymatic potency against ITK compared to BMS-509744. However, a comprehensive public dataset on its cellular activity, broader kinase selectivity, and in vivo efficacy is needed to fully assess its therapeutic potential in comparison to more established inhibitors like BMS-509744. The covalent mechanism of this compound may offer advantages in terms of duration of action but also requires careful evaluation for potential off-target reactivity.

For researchers in the field, the choice between these inhibitors will depend on the specific experimental needs. BMS-509744 offers a solid foundation of data for in vitro and in vivo studies, while this compound presents an opportunity to investigate a more potent, covalent inhibitor, albeit with a more limited public dataset at present.

References

A Comparative Analysis of Selective ITK Inhibitors Versus Ibrutinib in T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors against the multi-kinase inhibitor ibrutinib in the context of T-cell lymphoma. This analysis is based on experimental data from in vitro studies on T-cell lymphoma cell lines, offering insights into their mechanisms of action and potential therapeutic applications.

Introduction to ITK and Ibrutinib in T-Cell Lymphoma

Interleukin-2 Inducible T-cell Kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell development, activation, and differentiation.[1] In several subtypes of T-cell lymphoma, particularly those derived from follicular helper T-cells (Tfh), ITK is highly expressed and its signaling pathway is often constitutively active, contributing to malignant cell proliferation and survival.[1][2] This makes ITK an attractive therapeutic target.

Ibrutinib, an established first-in-class Bruton's tyrosine kinase (BTK) inhibitor primarily used in B-cell malignancies, also exhibits inhibitory activity against ITK.[3] However, its efficacy in T-cell lymphoma has been limited in clinical trials.[3][4] This has spurred the development of more selective ITK inhibitors with the aim of improving therapeutic outcomes and reducing off-target effects. This guide will focus on a comparative analysis of a selective ITK inhibitor, here designated as "ITK Inhibitor 5" (a representative selective inhibitor based on published data for compounds like ONO-7790500 and BMS-509744), and ibrutinib.

Comparative Efficacy in T-Cell Lymphoma Cell Lines

The following tables summarize the quantitative data from preclinical studies, comparing the effects of a representative selective ITK inhibitor and ibrutinib on T-cell lymphoma cell lines.

Table 1: Kinase Inhibitory Activity
InhibitorTarget KinaseIC50 (nM)Selectivity Profile
This compound (e.g., ONO-7790500) ITK<4Highly selective for ITK.[2]
Ibrutinib ITK2.2Also inhibits BTK and other kinases.[2]
Table 2: Effects on Cell Viability and Apoptosis in Jurkat Cells (T-ALL)
Inhibitor (Concentration)% Apoptosis (Annexin V Assay)Observations
This compound (e.g., ONO-7790500) Modest increase alone.Synergistic effect with doxorubicin.[1]
Ibrutinib Modest increase alone.Synergistic effect with doxorubicin.[1]

Note: Data is generalized from findings where specific ITK inhibitors showed modest effects on apoptosis when used as single agents.

Table 3: Inhibition of T-Cell Receptor (TCR) Signaling
InhibitorEffect on Phospho-PLCγ1Effect on Phospho-AKTEffect on Phospho-MEK1/2
This compound (e.g., ONO-7790500, BMS-509744) InhibitionNo InhibitionNo Inhibition
Ibrutinib InhibitionInhibitionInhibition

This data is based on a comparative study of four ITK inhibitors, including ibrutinib, ONO-7790500, and BMS-509744, in Jurkat cells.[1]

Signaling Pathways and Points of Inhibition

The diagrams below, generated using the DOT language, illustrate the T-cell receptor signaling pathway and the distinct points of inhibition for a selective ITK inhibitor versus the broader-acting ibrutinib.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK AKT AKT PI3K->AKT PLCg1 PLCγ1 ITK->PLCg1 NFAT_NFkB NFAT / NF-κB Activation PLCg1->NFAT_NFkB MEK MEK1/2 AKT->MEK ITK_Inhibitor_5 This compound ITK_Inhibitor_5->ITK Inhibits Ibrutinib Ibrutinib Ibrutinib->ITK Inhibits Ibrutinib->AKT Inhibits Ibrutinib->MEK Inhibits MTT_Assay_Workflow start Start seed_cells Seed T-cell lymphoma cells in 96-well plate start->seed_cells add_inhibitors Add ITK inhibitor or Ibrutinib at various concentrations seed_cells->add_inhibitors incubate_24_72h Incubate for 24-72 hours add_inhibitors->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end Apoptosis_Assay_Workflow start Start treat_cells Treat T-cell lymphoma cells with inhibitors start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

References

Unveiling the Selectivity Profile of ITK Inhibitor 5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of ITK Inhibitor 5 (also known as compound 27), a potent modulator of Interleukin-2 inducible T-cell kinase (ITK). Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document summarizes the available quantitative data, presents a detailed experimental protocol for assessing kinase inhibition, and visualizes the relevant signaling pathway.

Performance Comparison: this compound vs. Other Kinases

This compound demonstrates high potency against its primary target, ITK, a key kinase in T-cell signaling. However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases, particularly those within the same family. The following table summarizes the inhibitory activity of this compound against ITK and Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.

Kinase TargetIC50 (nM)Reference
ITK5.6[1][2]
BTK25[1][2]

Note: A comprehensive kinome-wide selectivity profile for this compound (compound 27) is not publicly available in the searched literature. The data presented here is based on the available information. Further studies would be required to fully elucidate the off-target profile of this inhibitor.

Experimental Protocols

To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, a variety of biochemical assays can be employed. Below is a representative protocol for an in vitro kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay, which are commonly used in drug discovery.

In Vitro Kinase Inhibition Assay (Example Protocol)

Objective: To determine the IC50 value of this compound for ITK and other kinases.

Materials:

  • Recombinant human ITK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate (a peptide or protein that is a known substrate for the kinase)

  • This compound (compound 27)

  • Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen™ Eu-anti-tag antibody and tracer)

  • 384-well assay plates

  • Plate reader capable of luminescence or TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant kinase enzyme and the appropriate substrate in the kinase buffer. The concentration of the kinase should be optimized beforehand to ensure a linear reaction rate.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate.

  • ATP Addition: To start the kinase reaction, add ATP to all wells. The final concentration of ATP should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • For LanthaScreen™ Assay: Add the TR-FRET detection solution containing the europium-labeled antibody and the fluorescently labeled tracer.

  • Data Acquisition: Read the plate on a plate reader to measure either luminescence or the TR-FRET signal.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the negative control (DMSO) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the ITK Signaling Pathway and Inhibition

The following diagrams, generated using the DOT language, illustrate the signaling pathway of ITK in T-cells and the mechanism of action of this compound.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation LAT_SLP76 LAT/SLP76 Complex Lck->LAT_SLP76 Phosphorylates ITK_inactive ITK (inactive) LAT_SLP76->ITK_inactive Recruits ITK_active ITK (active) ITK_inactive->ITK_active Phosphorylation by Lck PLCg1_inactive PLCγ1 (inactive) ITK_active->PLCg1_inactive Phosphorylates PLCg1_active PLCγ1 (active) PLCg1_inactive->PLCg1_active Calcium Ca²⁺ Mobilization PLCg1_active->Calcium NFAT NFAT Activation Calcium->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression

ITK Signaling Pathway in T-Cells

Inhibition_Mechanism ITK_active Active ITK Substrate Substrate (e.g., PLCγ1) ITK_active->Substrate Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylates ITK_Inhibitor_5 This compound ITK_Inhibitor_5->ITK_active Inhibits

Mechanism of ITK Inhibition

References

Confirming ITK Inhibitor Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the activation and differentiation of T-cells has made it a significant therapeutic target for a range of autoimmune diseases and T-cell malignancies. The development of potent and selective ITK inhibitors is a key focus in drug discovery. A critical step in the preclinical and clinical development of these inhibitors is the confirmation of target engagement in a cellular context. This guide provides a comparative overview of methodologies to assess the engagement of ITK inhibitors with their target in cells, using publicly available data for known inhibitors as illustrative examples.

Introduction to ITK and its Signaling Pathway

ITK is a member of the Tec family of kinases and is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon TCR stimulation, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which ultimately results in the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This signaling pathway is essential for T-cell proliferation, differentiation, and cytokine production. Dysregulation of ITK signaling is implicated in various inflammatory and autoimmune disorders, as well as T-cell lymphomas.

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 P IP3_DAG IP3 / DAG PLCG1->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB NF-κB IP3_DAG->NFkB NFAT NFAT Ca_Flux->NFAT Proliferation Proliferation NFAT->Proliferation Cytokines Cytokine Production NFAT->Cytokines NFkB->Proliferation NFkB->Cytokines Inhibitor ITK Inhibitor Inhibitor->ITK

Figure 1: Simplified ITK Signaling Pathway.

Comparison of ITK Inhibitors

To illustrate the application of target engagement assays, this guide compares three known ITK inhibitors: CPI-818, Ibrutinib, and PRN694. While "ITK inhibitor 5" is a placeholder, the data presented for these compounds provide a framework for evaluating any novel ITK inhibitor.

InhibitorTypeTarget Engagement DataSelectivity
CPI-818 Covalent, IrreversibleIC50 (nM): ITK = 2.3, RLK = 260.[2]Highly selective for ITK over RLK.[2]
Ibrutinib Covalent, IrreversibleITK Target Occupancy: 40-80% in CLL patients.[3][4] IC50 (nM): ITK = 2.2.[4]Dual inhibitor of BTK and ITK.[1]
PRN694 Covalent, IrreversibleIC50 (nM): ITK = 0.3, RLK = 1.3.[5]Dual inhibitor of ITK and RLK.[1][5][6]

Key Methodologies for Confirming ITK Target Engagement

Several robust methods can be employed to confirm and quantify the engagement of an inhibitor with ITK in a cellular environment. The choice of assay depends on the specific research question, the properties of the inhibitor, and available resources.

In-Cell Western (ICW) Assay for Phospho-ITK

The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format. It allows for the direct measurement of protein phosphorylation in response to inhibitor treatment, providing a functional readout of target engagement.

ICW_Workflow cluster_plate 96-well Plate A1 Cells + Inhibitor Fix_Perm Fix & Permeabilize A1->Fix_Perm B1 Cells + Vehicle B1->Fix_Perm Block Block Fix_Perm->Block Primary_Ab Incubate with Primary Antibodies (p-ITK & Total ITK) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Image Image Plate Secondary_Ab->Image Analyze Quantify & Normalize Image->Analyze

Figure 2: In-Cell Western Workflow.

Experimental Protocol:

  • Cell Culture and Treatment: Seed T-cells (e.g., Jurkat) in a 96-well plate and allow them to adhere. Treat cells with varying concentrations of the ITK inhibitor or vehicle control for a specified time. Stimulate the cells with anti-CD3/CD28 antibodies to induce TCR signaling and ITK phosphorylation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting phosphorylated ITK (p-ITK) and total ITK.

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., DyLight 680 and DyLight 800).

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both p-ITK and total ITK. Normalize the p-ITK signal to the total ITK signal to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of an inhibitor to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

CETSA_Workflow cluster_treatment Cell Treatment Cells_Inhibitor Cells + Inhibitor Heat Heat Shock at Varying Temperatures Cells_Inhibitor->Heat Cells_Vehicle Cells + Vehicle Cells_Vehicle->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Remove Aggregates Lyse->Centrifuge Collect_Supernatant Collect Soluble Fraction Centrifuge->Collect_Supernatant Western_Blot Western Blot for ITK Collect_Supernatant->Western_Blot Analyze Quantify ITK Levels Western_Blot->Analyze

Figure 3: CETSA Workflow.

Experimental Protocol:

  • Cell Treatment: Treat intact T-cells with the ITK inhibitor or vehicle control.

  • Heat Treatment: Aliquot the cell suspension and heat at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble ITK in each sample by Western blotting using an ITK-specific antibody.

  • Data Analysis: Plot the amount of soluble ITK as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Proximity-Based Assays: BRET and FRET

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions and can be adapted to measure target engagement. In a common format, a fluorescently labeled tracer compound that binds to the kinase of interest is displaced by the inhibitor, leading to a change in the BRET or FRET signal.

BRET_FRET_Logic cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor ITK_Donor ITK-Donor Tracer_Acceptor Tracer-Acceptor ITK_Donor->Tracer_Acceptor BRET_FRET High BRET/FRET Signal ITK_Donor2 ITK-Donor Inhibitor Inhibitor ITK_Donor2->Inhibitor Tracer_Acceptor2 Tracer-Acceptor No_BRET_FRET Low BRET/FRET Signal

Figure 4: Principle of BRET/FRET Target Engagement Assay.

Experimental Protocol:

  • Cell Line Generation: Engineer a cell line to express ITK fused to a donor molecule (e.g., NanoLuc® luciferase for BRET).

  • Cell Treatment: Treat the cells with a cell-permeable fluorescent tracer that binds to ITK, followed by the addition of the ITK inhibitor at various concentrations.

  • Signal Detection: Measure the BRET or FRET signal using a plate reader. The displacement of the tracer by the inhibitor will result in a decrease in the signal.

  • Data Analysis: Plot the BRET or FRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.

Conclusion

Confirming target engagement in a cellular context is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust toolkit for researchers developing novel ITK inhibitors. By employing a combination of these assays, from functional readouts like phospho-ITK levels to direct binding confirmation with CETSA or BRET/FRET, researchers can gain a comprehensive understanding of their compound's interaction with ITK in a physiologically relevant environment. The comparative data on known ITK inhibitors serves as a valuable benchmark for the evaluation of new chemical entities, ultimately facilitating the development of more effective and selective therapies for T-cell mediated diseases.

References

A Comparative Analysis of Covalent and Non-Covalent ITK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the differentiation and activation of T-helper cells, particularly Th2 and Th17 lineages, makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. The development of small molecule inhibitors targeting ITK has led to two primary strategies: covalent and non-covalent inhibition. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in the selection and development of next-generation ITK-targeted therapies.

Mechanism of Action: A Tale of Two Bonds

Covalent inhibitors form a stable, irreversible bond with a specific amino acid residue within the ATP-binding pocket of ITK, typically Cysteine 442 (Cys442). This "warhead" chemistry leads to prolonged target engagement, often outlasting the inhibitor's presence in circulation. The sustained inhibition can offer a durable pharmacodynamic effect from a less frequent dosing regimen.

Non-covalent inhibitors , in contrast, bind to the ATP-binding site through reversible, non-permanent interactions such as hydrogen bonds and van der Waals forces. Their binding is concentration-dependent, and the duration of action is more closely tied to the inhibitor's pharmacokinetic profile.

Quantitative Performance Comparison

The following table summarizes the biochemical potency and selectivity of representative covalent and non-covalent ITK inhibitors.

Inhibitor ClassInhibitor NameTarget(s)IC₅₀ (nM) vs. ITKIC₅₀ (nM) vs. Other KinasesReference
Covalent CPI-818 (Soquelitinib) ITK2.3RLK: 430, BTK: 850[1][2]
PRN694 ITK/RLK0.3RLK: 1.4, TEC: 3.3, BTK: 17, JAK3: 30, BLK: 125[3][4]
Ibrutinib BTK/ITK2.2BTK: 0.5[5]
Non-Covalent BMS-509744 ITK19Fyn: >1100, Lck: >2400, Btk: >4100[6][7][8]
Vecabrutinib (SNS-062) BTK/ITK24BTK (Kᵢ): 0.3[9]

Key Observations:

  • Potency: Covalent inhibitors like PRN694 and CPI-818 generally exhibit higher biochemical potency (lower IC₅₀ values) against ITK compared to the non-covalent inhibitor BMS-509744.[1][2][3][4][6][7][8]

  • Selectivity: Selectivity profiles vary among inhibitors. CPI-818 demonstrates high selectivity for ITK over other Tec kinases like RLK and BTK.[1][2] PRN694 is a potent dual inhibitor of ITK and RLK.[3][4] Ibrutinib, primarily a BTK inhibitor, also potently inhibits ITK.[5] BMS-509744 shows good selectivity for ITK over some other kinases.[6][7]

  • Dual Inhibition: Some covalent inhibitors, like PRN694, are designed as dual ITK/RLK inhibitors, which may offer broader modulation of T-cell responses.[3][4]

Head-to-Head Cellular Activity: PRN694 vs. BMS-509744

A direct comparison in Jurkat T-cells, a human T-cell leukemia line, revealed that the covalent inhibitor PRN694 was more effective at blocking TCR-induced signaling pathways, including the phosphorylation of PLCγ1 and the nuclear translocation of NFAT1, compared to the non-covalent inhibitor BMS-509744, which showed weaker activity.[10] Furthermore, in T-cell proliferation assays, PRN694 significantly inhibited the proliferation of both CD4+ and CD8+ T-cells, an effect not achieved by BMS-509744.[10]

In Vivo Efficacy in a Murine Asthma Model

Both covalent and non-covalent ITK inhibitors have demonstrated efficacy in preclinical models of allergic asthma, a disease where Th2 cells play a significant role.

  • Soquelitinib (CPI-818) , a covalent inhibitor, has been shown to be effective in an ovalbumin (OVA)-induced mouse model of acute asthma.[3]

  • BMS-509744 , a non-covalent inhibitor, also demonstrated efficacy in a murine model of allergic asthma by suppressing lung inflammation and infiltration of eosinophils.[9]

While direct head-to-head in vivo comparative studies are limited, these findings suggest that both covalent and non-covalent inhibition of ITK can effectively modulate Th2-driven inflammatory responses. However, some studies have reported paradoxical effects with ITK inhibitors in asthma models, suggesting that the timing and context of ITK inhibition are crucial.[4][11]

Pharmacodynamics and Target Engagement

A key differentiator between covalent and non-covalent inhibitors is their pharmacodynamic profile.

  • Covalent inhibitors exhibit prolonged target occupancy. For instance, in vivo studies with ibrutinib showed that between 40% and 80% of ITK was covalently bound in patients after 8 days of oral administration.[5] Similarly, the covalent inhibitor PRN694 demonstrated durable pharmacodynamic effects on ITK in vivo.[12] This extended target residence time can lead to sustained biological effects even after the drug has been cleared from systemic circulation.[10]

  • Non-covalent inhibitors have a duration of action that is more dependent on their pharmacokinetic properties. Their reversible binding means that as the drug concentration decreases, the inhibitor dissociates from the target, and kinase activity can be restored.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.

LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the biochemical potency (IC₅₀) of inhibitors against purified ITK.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled kinase tracer binds to the ATP pocket. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal.[13][14]

Protocol: [13][14]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from a 5X stock.

    • Prepare serial dilutions of the test compound in 100% DMSO. From this, create 3X intermediate dilutions in Kinase Buffer A.

    • Prepare a 3X solution of the ITK enzyme and Eu-anti-Tag antibody in Kinase Buffer A.

    • Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound or DMSO control to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

IP-One HTRF Assay

This cellular assay measures the accumulation of inositol monophosphate (IP1), a downstream product of ITK signaling, to assess the functional inhibition of the TCR pathway.

Principle: This is a competitive immunoassay based on HTRF. IP1 produced by cells competes with an IP1 analog coupled to a d2 fluorophore for binding to an anti-IP1 monoclonal antibody labeled with Europium cryptate. An increase in cellular IP1 leads to a decrease in the HTRF signal.[15]

Protocol: [15]

  • Cell Culture and Stimulation:

    • Plate cells (e.g., Jurkat) in a 96-well or 384-well white plate.

    • Pre-treat cells with various concentrations of the ITK inhibitor or vehicle control for 15-30 minutes at 37°C.

    • Stimulate the cells with an appropriate agonist (e.g., anti-CD3/anti-CD28 antibodies) in a stimulation buffer containing LiCl (to prevent IP1 degradation) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 Eu Cryptate antibody to the wells.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the ratio of the signals (665 nm / 620 nm).

    • Use an IP1 standard curve to convert the signal ratios to IP1 concentrations.

    • Plot the IP1 concentration against the inhibitor concentration to determine the IC₅₀ value.

Whole Blood Intracellular Cytokine Staining Assay

This assay assesses the effect of ITK inhibitors on cytokine production by T-cells in a more physiologically relevant whole blood matrix.

Principle: Whole blood is stimulated in the presence of a protein transport inhibitor to allow cytokines to accumulate intracellularly. The red blood cells are then lysed, and the remaining white blood cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IL-4, IFN-γ) and cell surface markers (e.g., CD4, CD8). The percentage of cytokine-producing cells is then quantified by flow cytometry.[1][6][7][9]

Protocol: [1][6][7][9]

  • Blood Collection and Stimulation:

    • Collect whole blood into heparinized tubes.

    • Aliquot 500 µL of blood into flow cytometry tubes.

    • Add the ITK inhibitor at various concentrations.

    • Add a cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Incubate for 4-6 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining:

    • (Optional) Stain for cell surface markers with fluorescently labeled antibodies.

    • Lyse red blood cells using a lysis buffer.

    • Fix and permeabilize the cells using appropriate reagents.

    • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in a suitable buffer.

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population and then on specific T-cell subsets (e.g., CD4+).

    • Determine the percentage of cells positive for the cytokine of interest.

Visualizing ITK Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway and a typical experimental workflow for evaluating ITK inhibitors.

ITK Signaling Pathway

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITK ITK Lck->ITK Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ (intracellular) IP3->Ca_ion Mobilizes PKC PKC DAG->PKC Activates NFAT NFAT Ca_ion->NFAT Activates NFAT_nuc NFAT NFAT->NFAT_nuc Translocates NFkB NF-κB PKC->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression (IL-2, IL-4, etc.) NFAT_nuc->Gene_Expression NFkB_nuc->Gene_Expression

Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.

Experimental Workflow for ITK Inhibitor Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data_analysis Data Analysis & Comparison Biochemical_Assay Biochemical Assay (e.g., LanthaScreen) Potency Potency (IC₅₀) Biochemical_Assay->Potency Selectivity Selectivity Biochemical_Assay->Selectivity Cellular_Assay Cellular Assay (e.g., IP-One HTRF) Cellular_Assay->Potency Whole_Blood_Assay Whole Blood Assay (Cytokine Staining) Whole_Blood_Assay->Potency PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Target_Engagement Target Engagement PK_PD->Target_Engagement Efficacy_Model Efficacy Model (e.g., Asthma Model) In_Vivo_Efficacy In Vivo Efficacy Efficacy_Model->In_Vivo_Efficacy

Caption: A streamlined workflow for the preclinical evaluation of ITK inhibitors.

Conclusion

Both covalent and non-covalent inhibitors of ITK have demonstrated therapeutic potential in preclinical models. Covalent inhibitors generally offer higher potency and prolonged target engagement, which may translate to a more durable clinical response. However, this irreversibility can also raise concerns about off-target effects and the potential for immune-related adverse events. Non-covalent inhibitors, while typically less potent and with a shorter duration of action tied to their pharmacokinetics, may offer a more tunable and potentially safer profile.

The choice between a covalent and non-covalent approach will depend on the specific therapeutic indication, the desired pharmacodynamic profile, and the selectivity of the inhibitor. For chronic inflammatory diseases, a long-acting covalent inhibitor might be advantageous, while for acute conditions or indications where on-target toxicity is a concern, a reversible non-covalent inhibitor might be preferred. Ultimately, further head-to-head clinical studies are needed to fully elucidate the comparative efficacy and safety of these two promising classes of ITK inhibitors.

References

A Comparative Guide to the Efficacy of ITK Inhibitors in Primary Human T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of selected Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors in primary human T-cells. The information presented is intended to assist researchers in evaluating and selecting the most appropriate compound for their specific experimental needs. We will focus on a selective ITK inhibitor, Soquelitinib (CPI-818), and compare its performance against the dual BTK/ITK inhibitor Ibrutinib and the dual ITK/RLK inhibitor PRN694.

Introduction to ITK Inhibition

Interleukin-2 inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1] Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). This activation leads to a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[1] Dysregulation of ITK signaling is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.[1]

ITK inhibitors are small molecules designed to block the kinase activity of ITK, thereby modulating T-cell responses.[2] By inhibiting ITK, these compounds can suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines. The selectivity of these inhibitors for ITK over other related kinases, such as Bruton's tyrosine kinase (BTK) and Resting Lymphocyte Kinase (RLK), is a key determinant of their biological effects and potential therapeutic applications.

Comparative Analysis of ITK Inhibitors

This guide compares three key ITK inhibitors with distinct selectivity profiles:

  • Soquelitinib (CPI-818): A highly selective, irreversible covalent inhibitor of ITK.[3]

  • Ibrutinib: An irreversible covalent inhibitor of both BTK and ITK.[4]

  • PRN694: A dual irreversible covalent inhibitor of ITK and RLK.[2][5]

Kinase Selectivity and Potency

The selectivity of an inhibitor is critical for minimizing off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared inhibitors against their primary targets and other related kinases.

InhibitorITK IC50 (nM)RLK IC50 (nM)BTK IC50 (nM)Selectivity (RLK/ITK)Selectivity (BTK/ITK)
Soquelitinib (CPI-818) 2.3430850~187-fold~370-fold
Ibrutinib ~4.9>10001.5>204-fold~0.3-fold
PRN694 0.31.317~4.3-fold~57-fold

Data compiled from multiple sources.[2][3][5][6]

Efficacy in Primary Human T-Cells

The efficacy of these inhibitors is assessed by their ability to modulate key T-cell functions, including proliferation and cytokine production.

ITK inhibitors are expected to suppress T-cell proliferation following TCR stimulation.

InhibitorEffect on T-Cell ProliferationNotes
Soquelitinib (CPI-818) Dose-dependent inhibition of TCR-induced proliferation.At higher concentrations (e.g., 10µM), a reduction in total cell number is observed, consistent with an anti-proliferative effect.[3]
Ibrutinib Inhibition of T-cell proliferation.The effect can be influenced by the strength of the co-stimulatory signal.[7]
PRN694 Significant inhibition of anti-CD3/CD28-induced proliferation of both CD4+ and CD8+ T-cells.[5]Shown to be more potent in inhibiting proliferation compared to ibrutinib in a head-to-head in vitro assay.[5]

A key function of ITK inhibitors is to modulate the production of cytokines, thereby influencing T-cell differentiation and effector functions.

InhibitorEffect on Th1 Cytokines (e.g., IFN-γ)Effect on Th2 Cytokines (e.g., IL-4, IL-5, IL-13)Effect on Th17 Cytokines (e.g., IL-17)Effect on IL-2
Soquelitinib (CPI-818) Minimally affected at lower concentrations; reduced at higher concentrations.[8]Dose-dependent reduction of IL-4, IL-5, and IL-13.[8][9]Blocks the development of Th17 cells.[6][10]Suppressed IL-2 secretion in Jurkat cells with an IC50 of 136 nM.[3]
Ibrutinib Largely unaffected or a slight increase observed in some studies.[4]Significant decrease in IL-4, IL-10, and IL-13.[4]A moderate increase in the frequency of IL-17 producing T-cells has been reported.[11]Improved production in exhausted T-cells.[7]
PRN694 Significantly lower levels of IFN-γ.[5]Not explicitly detailed in the provided search results.Significantly inhibited TCR-induced Th17 cell activation.[5]Significantly lower levels of IL-2, with a reported IC50 of 8.7 ± 2.1 nM for inhibition of IL-2 production in PBMCs.[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the ITK signaling pathway, a typical experimental workflow for evaluating inhibitor efficacy, and the logical relationship of the comparative analysis.

ITK_Signaling_Pathway ITK Signaling Pathway in T-Cells cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates & Activates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT Activates NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Inhibitor ITK Inhibitor Inhibitor->ITK Inhibits

Caption: ITK Signaling Pathway in T-Cells.

Experimental_Workflow Workflow for Assessing ITK Inhibitor Efficacy cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Efficacy Assays PBMC_Isolation Isolate PBMCs from Human Blood T_Cell_Purification Purify Primary Human T-Cells PBMC_Isolation->T_Cell_Purification Inhibitor_Treatment Pre-treat T-Cells with ITK Inhibitor (or Vehicle) T_Cell_Purification->Inhibitor_Treatment TCR_Stimulation Stimulate with anti-CD3/anti-CD28 Inhibitor_Treatment->TCR_Stimulation Proliferation_Assay Proliferation Assay (e.g., CFSE dilution) TCR_Stimulation->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (e.g., ELISA, Flow Cytometry) TCR_Stimulation->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-PLCγ1) TCR_Stimulation->Signaling_Analysis Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: Workflow for Assessing ITK Inhibitor Efficacy.

Comparison_Logic Comparative Analysis Logic cluster_alternatives Alternatives cluster_criteria Comparison Criteria Product ITK Inhibitor '5' (e.g., Soquelitinib) Criterion1 Kinase Selectivity (IC50 values) Product->Criterion1 Criterion2 T-Cell Proliferation Inhibition Product->Criterion2 Criterion3 Cytokine Production Modulation Product->Criterion3 Criterion4 Downstream Signaling Inhibition (p-PLCγ1) Product->Criterion4 Alternative1 Ibrutinib (BTK/ITK Inhibitor) Alternative1->Criterion1 Alternative1->Criterion2 Alternative1->Criterion3 Alternative1->Criterion4 Alternative2 PRN694 (ITK/RLK Inhibitor) Alternative2->Criterion1 Alternative2->Criterion2 Alternative2->Criterion3 Alternative2->Criterion4 Conclusion Objective Comparison & Conclusion Criterion1->Conclusion Criterion2->Conclusion Criterion3->Conclusion Criterion4->Conclusion

Caption: Comparative Analysis Logic.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

T-Cell Proliferation Assay (CFSE Dilution)

This protocol measures T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

  • Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

  • CFSE Staining: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% FBS) and incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with culture medium to remove excess CFSE.

  • Treatment and Stimulation: Resuspend the CFSE-labeled T-cells in complete culture medium and plate in a 96-well plate. Pre-treat the cells with various concentrations of the ITK inhibitor or vehicle control for 1 hour. Stimulate the T-cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

  • Culture: Incubate the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. The progressive halving of CFSE fluorescence intensity in proliferating cells allows for the identification of distinct cell divisions.

Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the measurement of cytokine production at the single-cell level.

  • Cell Culture and Stimulation: Culture purified primary human T-cells with the ITK inhibitor or vehicle control and stimulate with anti-CD3/anti-CD28 antibodies for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

  • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.

  • Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).

  • Intracellular Staining: Add fluorescently conjugated antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-4, IL-17) to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire them on a flow cytometer. Analyze the data to determine the percentage of T-cells producing specific cytokines.

Western Blot for Phosphorylation of PLCγ1

This protocol is used to assess the inhibition of ITK's downstream signaling by measuring the phosphorylation of its direct substrate, PLCγ1.

  • Cell Lysis: After treatment with the ITK inhibitor and TCR stimulation for a short period (e.g., 5-15 minutes), lyse the T-cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (e.g., anti-pPLCγ1 Tyr783) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PLCγ1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The choice of an ITK inhibitor for research purposes will depend on the specific experimental goals.

  • Soquelitinib (CPI-818) , with its high selectivity for ITK, is an excellent tool for dissecting the specific roles of ITK in T-cell biology without the confounding effects of inhibiting other kinases like BTK or RLK. Its preferential inhibition of Th2 and Th17 responses makes it a valuable compound for studying diseases driven by these T-cell subsets.[3][6][10]

  • Ibrutinib , as a dual BTK/ITK inhibitor, offers the opportunity to study the combined effects of targeting both B-cell and T-cell signaling. Its demonstrated clinical activity provides a translational context for in vitro findings.[4] However, its effects on T-cells are not solely due to ITK inhibition.

  • PRN694 , a potent dual ITK/RLK inhibitor, is useful for investigating the redundant and distinct functions of these two Tec family kinases in T-cells. Its strong inhibition of Th1 and Th17 responses highlights the importance of both kinases in these lineages.[2][5][12]

Researchers should carefully consider the selectivity profiles and the specific T-cell functions they wish to modulate when selecting an ITK inhibitor for their studies. The experimental protocols provided in this guide offer a starting point for the robust validation of inhibitor efficacy in primary human T-cells.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ITK Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling ITK inhibitor 5 must adhere to stringent safety and disposal protocols to ensure personal safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 2404603-41-2), it is imperative to treat the compound as a potentially hazardous substance and follow established guidelines for the disposal of chemical waste.

I. Guiding Principles for Chemical Waste Management

The proper disposal of laboratory waste is a critical aspect of ensuring a safe and compliant research environment. The fundamental principles of chemical waste management involve a hierarchical approach:

  • Pollution Prevention and Source Reduction: The most effective strategy is to minimize the generation of waste in the first place. This can be achieved through careful planning of experiments to use the smallest feasible quantities of the inhibitor.

  • Segregation of Waste: Different types of waste must be kept separate to prevent dangerous reactions and to facilitate proper disposal. Incompatible wastes should never be mixed in the same container.

  • Identification and Labeling: All waste containers must be clearly and accurately labeled with their contents to ensure proper handling and disposal by environmental health and safety (EHS) personnel.

  • Safe Storage: Waste must be stored in a secure and designated area, away from general laboratory traffic and potential ignition sources, while awaiting pickup by a licensed waste disposal service.

  • Professional Disposal: The ultimate disposal of chemical waste should be handled by a certified and licensed waste management provider to ensure compliance with all local, state, and federal regulations.[1]

II. Step-by-Step Disposal Procedures for this compound

The following procedures provide a direct, step-by-step guide for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, contaminated solutions, and any materials that have come into contact with the inhibitor (e.g., pipette tips, gloves, weighing paper).

2. Waste Segregation:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., contaminated personal protective equipment (PPE), absorbent materials from spills, and empty vials) in a designated, leak-proof, and clearly labeled solid waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and experimental residues, in a separate, compatible, and shatter-resistant liquid waste container.

    • Do not mix this compound waste with other types of chemical waste unless compatibility has been confirmed. For instance, avoid mixing with strong acids, bases, or oxidizing agents to prevent unforeseen hazardous reactions.

3. Labeling of Waste Containers:

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "2404603-41-2"

    • An estimate of the concentration and total quantity of the inhibitor in the container.

    • The date the waste was first added to the container.

    • The primary hazard(s) associated with the waste (in the absence of specific data, assume "Toxic" and "Environmental Hazard").

4. Safe Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • The storage area should be well-ventilated and away from heat sources or direct sunlight.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]

  • Provide the EHS personnel or contractor with all necessary information about the waste as indicated on the label.

  • Never dispose of this compound down the drain or in the regular trash.[2]

III. Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area of the spill and alert your colleagues and the laboratory supervisor.

  • Personal Protective Equipment (PPE): Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For small spills, use an absorbent material such as a chemical spill pillow or absorbent pads to contain and clean up the substance.

    • Work from the outside of the spill inward to prevent spreading.

  • Disposal of Cleanup Materials:

    • Collect all contaminated absorbent materials and any broken glassware in a designated hazardous waste container.

    • Label the container appropriately as described in the disposal procedures.

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

IV. Experimental Protocols and Data

Currently, there is no publicly available quantitative data regarding the specific degradation pathways, environmental persistence, or ecotoxicity of this compound. As a result, no experimental protocols for its degradation or neutralization can be provided. The disposal procedures outlined above are based on the precautionary principle of treating compounds with unknown hazard profiles with a high degree of care.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Generation of This compound Waste identify Identify as Hazardous Chemical Waste start->identify segregate Segregate Waste (Solid vs. Liquid) identify->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.